NS8593 hydrochloride
Description
Properties
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEKCDTXUUPBNA-PFEQFJNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746658 | |
| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875755-24-1 | |
| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of NS8593 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS8593 hydrochloride is a potent pharmacological agent primarily characterized as a negative gating modulator of small-conductance calcium-activated potassium (KCa2.x or SK) channels. Its unique mechanism, which involves altering the channel's sensitivity to intracellular calcium rather than direct pore occlusion, has made it an invaluable tool for studying the physiological roles of KCa2 channels in neuronal excitability and cardiac rhythm. Furthermore, subsequent research has revealed significant activity at other ion channels, including TRPM7 and voltage-gated sodium channels, expanding its experimental utility and therapeutic implications. This guide provides a comprehensive overview of the core mechanism of action of NS8593, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate the complex signaling and logical pathways involved.
Primary Mechanism of Action: Negative Gating Modulation of KCa2 (SK) Channels
The principal mechanism of action of NS8593 is the selective inhibition of KCa2 channels (subtypes KCa2.1, KCa2.2, and KCa2.3, also known as SK1, SK2, and SK3). These channels are critical regulators of cellular excitability, translating intracellular calcium signals into hyperpolarizing potassium currents. In neurons, this process underlies the medium afterhyperpolarization (mAHP) that follows action potentials, thereby controlling firing patterns and frequency.[1][2][3]
Unlike classic channel blockers that occlude the ion conduction pore (such as apamin), NS8593 functions as a negative gating modulator .[1][4] It binds to the channel and decreases its apparent sensitivity to intracellular calcium (Ca²⁺).[1][5] This means that in the presence of NS8593, a higher concentration of intracellular Ca²⁺ is required to achieve the same level of channel activation. The practical effect is a rightward shift in the Ca²⁺ activation curve for the channel.[1][6] The inhibitory potency of NS8593 is therefore dependent on the intracellular Ca²⁺ concentration, with the compound being more effective at lower Ca²⁺ levels.[5][6]
This interaction does not prevent the binding of pore blockers like apamin, confirming a different site and mechanism of action.[1] The modulatory site is accessible from both the intracellular and extracellular sides of the membrane.[1]
Figure 1: Mechanism of NS8593 as a negative gating modulator of KCa2 channels.
Quantitative Pharmacological Data
The potency and effect of NS8593 have been quantified across various experimental systems. The data highlights its activity on KCa2 subtypes and its effects on channel gating properties.
Table 1: Potency of NS8593 on KCa2 Channel Subtypes
| Channel Subtype | Dissociation Constant (Kd) | Intracellular [Ca²⁺] | Reference |
| KCa2.1 (SK1) | 0.42 µM | 0.5 µM | [1][6][7] |
| KCa2.2 (SK2) | 0.60 µM | 0.5 µM | [1][6][7] |
| KCa2.3 (SK3) | 0.73 µM | 0.5 µM | [1][6][7] |
| KCa2.3 (SK3) | IC₅₀ = 91 nM | Not specified | [6] |
Table 2: Modulatory Effect of NS8593 on KCa2.3 Channel Gating
| Parameter | Control | + 3 µM NS8593 | Cell System | Reference |
| Ca²⁺ EC₅₀ | 0.43 µM | 1.6 µM | HEK293 | [6] |
| Hill Coefficient | 5.6 | 2.0 | HEK293 | [6] |
Additional Pharmacological Targets and Mechanisms
While primarily known as a KCa2 channel modulator, NS8593 exhibits significant effects on other ion channels and signaling pathways, which is critical for interpreting experimental results.
-
TRPM7 Channels: NS8593 is a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[5][8][9] Similar to its action on KCa2 channels, it acts as a negative gating modulator in a manner dependent on intracellular magnesium (Mg²⁺).[8][10] This off-target activity is crucial, as TRPM7 channels are involved in a wide range of cellular processes, including cell migration and proliferation.[6][10][11]
-
Voltage-Gated Sodium Channels (NaV): In cardiac tissue, NS8593 has been shown to cause an atrial-selective inhibition of the cardiac sodium current (INa).[12][13] This effect contributes significantly to its anti-arrhythmic properties, particularly in the context of atrial fibrillation, by prolonging the effective refractory period (ERP) through a mechanism distinct from KCa2 inhibition.[12][13]
-
STING Signaling Pathway: Recent evidence suggests NS8593 can inhibit sodium nitroprusside (SNP)-induced chondrocyte apoptosis by suppressing the STING (stimulator of interferon genes) signaling pathway.[14]
Table 3: Potency of NS8593 on Additional Targets
| Target | Potency (IC₅₀) | Notes | Reference |
| TRPM7 | 1.6 µM | Inhibition is modulated by intracellular Mg²⁺ | [6][8][15] |
| NaV Channels | Not specified (µM range) | Atrial-selective inhibition of INa density | [12][13] |
Physiological Consequences of NS8593 Action
The modulation of ion channels by NS8593 leads to distinct physiological outcomes in different tissues.
-
Central Nervous System: By inhibiting KCa2 channels, NS8593 reduces the afterhyperpolarizing current (AHP) in neurons, particularly in hippocampal CA1 neurons.[1] This leads to an increase in neuronal excitability and can alter firing patterns.
-
Cardiovascular System: The dual action of NS8593 on KCa2 and NaV channels in the heart results in a potent, atrial-selective anti-arrhythmic effect. It prolongs the atrial effective refractory period (aERP) with minimal effect on ventricular repolarization (QT interval).[4][12] This profile makes it an effective agent for terminating and preventing atrial fibrillation (AF) in various animal models.[4][16][17]
Figure 2: Physiological consequences of NS8593 action in different tissues.
Experimental Protocols
The following provides a representative methodology for characterizing the effects of NS8593 using whole-cell patch-clamp electrophysiology, based on protocols described in the literature.[12]
Whole-Cell Patch-Clamp Recording on HEK293 Cells
This protocol is designed to measure currents from heterologously expressed ion channels (e.g., KCa2.3 or NaV1.5) in Human Embryonic Kidney (HEK293) cells.
-
Cell Culture: Culture HEK293 cells expressing the channel of interest under standard conditions (e.g., 37°C, 5% CO₂).
-
Pipette Preparation: Pull patch pipettes from borosilicate glass to a resistance of 1.5–2.5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na⁺ acetate, 0.5 CaCl₂, 4 KCl, 1.5 MgCl₂, 1 CoCl₂, 10 Glucose, 10 HEPES, 5 NaOH, and 0.1 BaCl₂. Adjust pH to 7.4.
-
Pipette (Internal) Solution (in mM): 15 NaCl, 120 CsF, 1 MgCl₂, 5 KCl, 10 HEPES, 4 Na₂ATP, and 10 EGTA. Adjust pH to 7.2 with CsOH.
-
-
Recording Procedure:
-
Establish a gigaseal and rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for series resistance by 75-80%.
-
Allow at least 5 minutes for the internal solution to equilibrate with the cytosol before recording.
-
Acquire whole-cell current data at 20–50 kHz and filter at 5 kHz.
-
Apply appropriate voltage-clamp protocols to elicit the current of interest (e.g., voltage steps to measure I-V relationships).
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the external solution to the final desired concentrations (e.g., 3 µM, 10 µM).
-
Perfuse the cells with the control external solution to establish a baseline recording.
-
Switch the perfusion to the NS8593-containing solution and record the effects after a stable response is achieved (typically >30 minutes).
-
Figure 3: General workflow for a whole-cell patch-clamp experiment.
Conclusion
This compound is a multifaceted pharmacological tool whose primary mechanism of action is the negative gating modulation of KCa2 (SK) channels. By reducing the channels' sensitivity to calcium, it effectively inhibits their function, leading to significant physiological effects in the nervous and cardiovascular systems. However, its potent inhibitory action on TRPM7 and atrial NaV channels are critical considerations for researchers. A thorough understanding of this complex pharmacological profile, supported by the quantitative data and methodologies presented herein, is essential for the precise application of NS8593 in research and for exploring its potential in drug development.
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 8. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NS8593 inhibits sodium nitroprusside-induced chondrocyte apoptosis by mediating the STING signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacologic inhibition of small-conductance calcium-activated potassium (SK) channels by NS8593 reveals atrial antiarrhythmic potential in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
The Genesis and Scientific Journey of NS8593 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance calcium-activated potassium (SK) channels, which has been instrumental in elucidating the role of these channels in various physiological and pathophysiological processes, particularly in cardiac arrhythmias. This technical guide provides a comprehensive overview of the discovery, history, and detailed scientific characterization of this compound. It includes a summary of its mechanism of action, key quantitative data, and detailed experimental protocols from seminal studies. Visualizations of its signaling pathway and experimental workflows are also presented to facilitate a deeper understanding of its scientific journey and utility as a research tool.
Discovery and History
The story of this compound begins at the Danish biopharmaceutical company NeuroSearch A/S, which was dedicated to discovering and developing drugs for central nervous system disorders by targeting ion channels.[1][2] The initial research that led to the discovery of NS8593 was part of a broader effort to identify novel modulators of SK channels.
The first comprehensive characterization of NS8593 was published by Strøbaek and colleagues in 2006.[3] This foundational paper described a novel mechanism of SK channel inhibition, termed "inhibitory gating modulation."[3] Unlike traditional pore blockers, NS8593 was found to decrease the calcium sensitivity of the SK channels.[3]
The synthesis and detailed structure-activity relationship (SAR) studies of the 2-(N-substituted)-aminobenzimidazole series, to which NS8593 belongs, were reported by Sørensen and colleagues in 2008.[4][5] This work provided crucial insights into the chemical features required for potent SK channel modulation. Patent applications filed by NeuroSearch for 2-amino benzimidazole (B57391) derivatives as modulators of SK channels further solidified the intellectual property around this novel class of compounds.[6][7]
Recognizing the potential of SK channel inhibitors for treating atrial fibrillation, a project based on this research was spun out from NeuroSearch in 2011 to form a new company, Acesion Pharma.[2] This new entity, with financial backing from Novo Seeds and SEED Capital Denmark, was established to focus on the development of SK channel inhibitors for cardiac arrhythmias.[2] While Acesion Pharma's current clinical development focuses on a next-generation SK channel inhibitor, AP30663, the pioneering work on NS8593 laid the essential groundwork for this therapeutic approach.[8][9][10]
Mechanism of Action
This compound is a selective negative allosteric modulator of SK channels (KCa2 channels), with inhibitory effects on all three subtypes: SK1, SK2, and SK3.[3][4][5] Its primary mechanism of action is to decrease the apparent sensitivity of the channels to intracellular calcium (Ca²⁺), thereby reducing their opening probability at a given Ca²⁺ concentration.[3] This "inhibitory gating modulation" is distinct from the mechanism of pore blockers like apamin.[3]
Subsequent research has revealed that NS8593 also exhibits significant effects on cardiac sodium channels (NaV1.5), particularly in atrial myocytes.[11][12] It causes a potent, atrial-selective inhibition of the sodium current (INa), which contributes significantly to its antiarrhythmic properties, especially in the context of atrial fibrillation.[11][12] This dual mechanism of action, targeting both SK and sodium channels, makes NS8593 a particularly interesting compound for cardiovascular research. More recent studies have also identified NS8593 as an inhibitor of the TRPM7 channel.[13]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various studies.
Table 1: Inhibitory Activity of NS8593 on SK Channels
| SK Channel Subtype | Kd (µM) at 0.5 µM Ca²⁺ | Reference |
| SK1 (KCa2.1) | 0.42 | [3][4][5] |
| SK2 (KCa2.2) | 0.60 | [3][4][5] |
| SK3 (KCa2.3) | 0.73 | [3][4][5] |
Table 2: Electrophysiological Effects of NS8593 in Canine Cardiac Preparations
| Parameter | Atria (10 µM NS8593) | Ventricles (10 µM NS8593) | Reference |
| Action Potential Duration (APD) | No significant change | No significant change | [12] |
| Effective Refractory Period (ERP) | Prolonged | Prolonged (to a lesser extent) | [12] |
| Vmax | Reduced | Reduced (less significant) | [12] |
| Diastolic Threshold of Excitation (DTE) | Increased | No significant change | [12] |
Table 3: Effect of NS8593 on Sodium Current (INa) in Canine Myocytes
| Cell Type | Holding Potential | Effect of 10 µM NS8593 on INa | Reference |
| Atrial Myocytes | -90 mV | Potent decrease | [12] |
| Ventricular Myocytes | -90 mV | Minor decrease | [12] |
| Atrial Myocytes | -120 mV | Minor non-significant reduction | [12] |
| Ventricular Myocytes | -120 mV | Minor non-significant reduction | [12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (from Strøbaek et al., 2006)
This protocol was used to determine the inhibitory effect of NS8593 on recombinant SK channels expressed in HEK293 cells.
-
Cell Culture and Transfection: HEK293 cells were cultured in standard media and transiently transfected with cDNA encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed at room temperature. The external solution contained (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, pH adjusted to 7.4 with NaOH. The internal pipette solution contained (in mM): 144 KCl, 10 HEPES, 10 EGTA, 1 MgCl₂, and varying concentrations of CaCl₂ to achieve the desired free Ca²⁺ concentration, pH adjusted to 7.2 with KOH.
-
Data Acquisition and Analysis: Currents were elicited by voltage ramps or steps. The concentration-response curves for NS8593 inhibition were generated by applying increasing concentrations of the compound and measuring the reduction in SK channel current. The data were fitted to the Hill equation to determine the Kd values.
Canine Isolated Coronary-Perfused Wedge Preparations (from Burashnikov et al., 2020)
This ex vivo model was used to assess the atrial-selective electrophysiological effects of NS8593.
-
Preparation: Hearts were excised from mongrel dogs, and wedge preparations from the right or left atrial and ventricular free walls were dissected and coronary-perfused.
-
Electrophysiological Recordings: Transmembrane action potentials were recorded using floating glass microelectrodes. A pseudo-ECG was also recorded. The preparations were stimulated at a cycle length of 500 ms.
-
Drug Application: NS8593 was dissolved in DMSO and added to the perfusate to achieve the desired final concentrations (e.g., 3 and 10 µM).
-
Parameter Measurement: Action potential duration (APD) at 90% repolarization, effective refractory period (ERP), maximum upstroke velocity (Vmax), and diastolic threshold of excitation (DTE) were measured before and after drug application.
Visualizations
Signaling Pathway of NS8593 Action
References
- 1. DevelopmentAid [developmentaid.org]
- 2. NeuroSearch research creates a basis for the establishment [globenewswire.com]
- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 6. EP1838306A1 - Novel 2-amino benzimidazole derivatives and their use as modulators of small-conductance calcium-activated potassium channels - Google Patents [patents.google.com]
- 7. EP2319512A1 - Novel 2-amino benzimidazole derivatives and their use as modulators of small-conductance calcium-activated potassium channels. - Google Patents [patents.google.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. labiotech.eu [labiotech.eu]
- 10. acesionpharma.com [acesionpharma.com]
- 11. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of NS8593 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1] These channels, including subtypes KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3), are critical in regulating neuronal excitability and firing patterns.[2][3] By reducing the apparent Ca2+ sensitivity of KCa2 channels, NS8593 and its analogs offer a novel mechanism for channel inhibition, distinct from traditional pore blockers.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative data on its analogs, and the experimental protocols used for its characterization.
Core Structure and Mechanism of Action
NS8593 belongs to a class of 2-(N-substituted)-aminobenzimidazoles.[2][5] Its inhibitory action is not mediated by direct pore occlusion. Instead, it acts as a negative gating modulator, shifting the calcium concentration-response curve to the right, thereby decreasing the channel's sensitivity to intracellular calcium.[3][4] This mode of action is characterized by a dependency on the intracellular calcium concentration; the inhibitory effect is more pronounced at lower calcium levels.[4]
Signaling Pathway of KCa2 Channel Negative Gating Modulation
The following diagram illustrates the mechanism by which NS8593 modulates KCa2 channel activity.
Caption: Mechanism of NS8593 as a negative gating modulator of KCa2 channels.
Structure-Activity Relationship (SAR) of 2-(N-substituted)-aminobenzimidazoles
The seminal work by Sørensen and colleagues in 2008 laid the foundation for understanding the SAR of this compound class.[2] Their research focused on modifying the substituents of the 2-aminobenzimidazole (B67599) core to optimize potency and selectivity for KCa2 channels.
Quantitative SAR Data
The following table summarizes the activity of NS8593 and its key analog, NS11757 (compound 39 in the original publication), against the human KCa2.3 (SK3) channel.
| Compound | Structure | Modification from NS8593 | Kd (nM) for hKCa2.3 |
| NS8593 (14) | (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine | - | ~100 |
| NS11757 (39) | (Racemic)-N-(5-chloro-1H-benzo[d]imidazol-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine | Addition of a chlorine atom at the 5-position of the benzimidazole (B57391) ring. | 9 |
Data sourced from Sørensen et al., J. Med. Chem. 2008, 51 (23), pp 7625–7634.[2]
The addition of a chloro group at the 5-position of the benzimidazole ring in NS11757 resulted in a more than 10-fold increase in potency compared to NS8593.[2][5] This highlights the importance of substitution on the benzimidazole core for high-affinity binding.
Logical Relationship of SAR
The following diagram illustrates the key structural modifications and their impact on the activity of NS8593 analogs.
Caption: Key structural determinants for the potency of NS8593 analogs.
Experimental Protocols
The characterization of NS8593 and its analogs relies heavily on electrophysiological techniques, particularly the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the currents flowing through the entire cell membrane, allowing for the assessment of a compound's effect on the total KCa2 channel population.
1. Cell Preparation:
-
HEK293 cells stably expressing human KCa2.1, KCa2.2, or KCa2.3 channels are cultured on glass coverslips.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Solutions:
-
External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, and varying concentrations of free Ca²⁺ (buffered with CaCl₂) to achieve the desired concentration for channel activation (e.g., 0.5 µM). pH adjusted to 7.2 with KOH.
3. Recording Procedure:
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
KCa2 currents are elicited by voltage ramps or steps to a depolarized potential (e.g., +20 mV).
-
The test compound (e.g., NS8593) is applied via the perfusion system at various concentrations to determine its inhibitory effect on the KCa2 current.
Inside-Out Patch-Clamp Electrophysiology
This configuration allows for the direct application of compounds and precise control of the intracellular solution bathing the inner side of the cell membrane, making it ideal for studying the Ca²⁺-dependent gating mechanism.
1. Patch Excision:
-
After forming a giga-seal in the cell-attached mode, the pipette is retracted to excise a small patch of the membrane, with the intracellular side facing the bath solution.
2. Solution Exchange:
-
The excised patch is moved into a stream of bath solution containing a known concentration of free Ca²⁺ to activate the channels.
-
Solutions with different concentrations of the test compound are then rapidly exchanged to study the kinetics of channel inhibition.
3. Data Analysis:
-
The concentration-response curves are fitted with the Hill equation to determine the IC₅₀ or Kd values for the compound.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating NS8593 analogs.
Caption: A generalized experimental workflow for SAR studies of NS8593 analogs.
Selectivity Profile
While NS8593 is a potent inhibitor of KCa2 channels, it is important to consider its off-target effects for a complete pharmacological profile.
-
KCa3.1 (IK/SK4) and KCa1.1 (BK) channels: NS8593 is highly selective for KCa2 channels and does not significantly affect KCa3.1 or KCa1.1 channels.[1][3]
-
TRPM7 Channels: NS8593 has been shown to inhibit the transient receptor potential melastatin 7 (TRPM7) channel with an IC₅₀ of 1.6 µM.
-
Voltage-gated Sodium (Nav) Channels: At higher concentrations, NS8593 can inhibit Nav channels, which may contribute to some of its observed physiological effects, such as in atrial fibrillation models.
Conclusion
This compound and its analogs represent a significant class of KCa2 channel modulators with a unique mechanism of action. The structure-activity relationship studies have demonstrated that modifications to the 2-(N-substituted)-aminobenzimidazole scaffold, particularly substitutions on the benzimidazole ring, can dramatically enhance potency. The detailed experimental protocols outlined in this guide provide a framework for the continued exploration and development of novel KCa2 channel inhibitors. A thorough understanding of the SAR and selectivity profile is crucial for the design of next-generation modulators with improved therapeutic potential for various neurological and cardiovascular disorders.
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
Pharmacological Profile of NS8593 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a potent and selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2] This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its characterization.
Core Mechanism of Action
NS8593 acts as a negative gating modulator of SK channels, specifically SK1, SK2, and SK3 subtypes.[1][3] Unlike pore blockers, NS8593 does not directly obstruct the ion conduction pathway. Instead, it decreases the apparent Ca²⁺ sensitivity of the channels, shifting the calcium activation curve to the right.[3] This inhibitory gating modulation reduces the channel's open probability at a given intracellular calcium concentration, thereby diminishing the potassium efflux. The site of action for NS8593 is accessible from both the intracellular and extracellular sides of the membrane.[3]
Beyond its primary targets, NS8593 has also been shown to inhibit the transient receptor potential melastatin 7 (TRPM7) channel and exhibit atrial-selective inhibition of sodium channels (INa).[4][5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound across various targets and experimental conditions.
Table 1: Potency of NS8593 on SK (KCa2) Channels
| Channel Subtype | Kd (μM) at 0.5 μM Ca²⁺ | IC₅₀ (nM) in HEK293 cells | Reference |
| SK1 (KCa2.1) | 0.42 | - | [1][3] |
| SK2 (KCa2.2) | 0.60 | - | [1][3] |
| SK3 (KCa2.3) | 0.73 | 91 | [1][3][5] |
Table 2: Effects of NS8593 on TRPM7 and TRPM3 Channels
| Channel | IC₅₀ | Conditions | Reference |
| TRPM7 | 1.6 μM | Mg²⁺-free solution | [5] |
| TRPM7 | 5.9 μM | 300 μM Mg²⁺ | [5] |
| TRPM3 | 26.7 μM | - | [5] |
Table 3: Electrophysiological Effects of NS8593 in Canine Cardiac Preparations
| Parameter | Concentration | Atria | Ventricles | Reference |
| Action Potential Duration (APD₇₀₋₉₀) | 3-10 μM | Little to no change | Little to no change | [4] |
| Effective Refractory Period (ERP) | 3 μM | Prolonged | No significant change | [4] |
| Effective Refractory Period (ERP) | 10 μM | Prolonged (greater extent) | Prolonged | [4] |
| Vmax | 3-10 μM | Significantly decreased | Significant reduction | [4] |
| Diastolic Threshold of Excitation (DTE) | 10 μM | Increased | - | [4] |
Signaling and Experimental Workflows
Mechanism of Action on SK Channels
Caption: NS8593 negatively modulates SK channels, reducing their sensitivity to intracellular calcium.
Experimental Workflow for Assessing Anti-Atrial Fibrillation Effects
Caption: Experimental workflow for studying the anti-arrhythmic effects of NS8593.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the effect of NS8593 on specific ion channel currents (e.g., SK channels, INa).
-
Cell Preparation: Human embryonic kidney (HEK293) cells or isolated cardiomyocytes (atrial or ventricular) are used.
-
Pipette Solution (Internal): A typical solution contains (in mM): 15 NaCl, 120 CsF, 1 MgCl₂, 5 KCl, 10 HEPES, 4 Na₂ATP, and 10 EGTA. The pH is adjusted to 7.2 with CsOH.[4]
-
External Solution: A typical solution contains (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na⁺ acetate, 0.5 CaCl₂, 4 KCl, 1.5 MgCl₂, 1 CoCl₂, 10 glucose, 10 HEPES, and 5 NaOH, with 0.1 BaCl₂. The pH is adjusted to 7.4 with NaOH/HCl.[4]
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Allow for at least 5 minutes after membrane rupture to stabilize the cell.
-
Record baseline currents using appropriate voltage protocols.
-
Perfuse the cells with the external solution containing NS8593 at the desired concentration.
-
Record currents in the presence of the compound to determine its effect.
-
-
Data Analysis: Currents are typically normalized to cell capacitance and expressed as current density (pA/pF).
Isolated Perfused Heart Model for Atrial Fibrillation
-
Objective: To evaluate the anti-arrhythmic efficacy of NS8593 in a model of atrial fibrillation (AF).
-
Preparation: Isolated hearts from species such as dogs, guinea pigs, or rats are coronary-perfused.
-
Protocol:
-
Allow for a 30-minute equilibration period.[4]
-
Record baseline electrophysiological parameters (e.g., action potentials, pseudo-ECG).[4]
-
Introduce NS8593 into the perfusion solution at desired concentrations (e.g., 3 and 10 μM), often in a stepwise manner with at least 30 minutes at each concentration.[4]
-
Record the electrophysiological effects of the drug.
-
Induce AF using acetylcholine (ACh, e.g., 1 μM) in combination with rapid electrical pacing.[4][7]
-
Assess the ability of NS8593 to prevent the induction of AF or to terminate ongoing AF.[6][7]
-
Selectivity Profile
NS8593 exhibits selectivity for SK channels over several other ion channels, including:
-
Large-conductance Ca²⁺-activated K⁺ (BK or KCa1.1) channels[1][3]
-
Intermediate-conductance Ca²⁺-activated K⁺ (IK or KCa3.1) channels[1][3]
-
Voltage-gated potassium (Kv) channels[1]
-
Voltage-gated sodium (Nav) channels (though it shows atrial-selective inhibition)[1]
-
Voltage-gated calcium (Cav) channels[1]
Conclusion
This compound is a valuable pharmacological tool for studying the physiological roles of SK channels. Its primary mechanism as a negative gating modulator, coupled with its selectivity, makes it a subject of interest for potential therapeutic applications, particularly in the context of cardiac arrhythmias like atrial fibrillation. Further research into its effects on other ion channels, such as TRPM7 and atrial sodium channels, will continue to refine our understanding of its complete pharmacological profile.
References
- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Off-Target Effects of NS8593 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a potent modulator of ion channels, initially identified as a negative gating modulator of small-conductance calcium-activated potassium (SK) channels.[1][2][3] It inhibits all three SK channel subtypes (SK1, SK2, and SK3) by decreasing their sensitivity to intracellular calcium, rather than by direct pore blockage.[1][2] While its effects on SK channels have been a primary focus of research, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target effects. This technical guide provides an in-depth overview of the known off-target interactions of NS8593, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.
Quantitative Analysis of Off-Target Interactions
The following tables summarize the known potencies of this compound for its intended targets (SK channels) and its principal off-target channels. This data is critical for designing experiments with appropriate concentrations to achieve desired effects while minimizing confounding off-target activities.
Table 1: Potency of NS8593 on Intended SK Channel Targets
| Target | Species | Potency (Kd at 0.5 µM Ca2+) | Reference |
| SK1 (KCa2.1) | Human | 0.42 µM | [1][3] |
| SK2 (KCa2.2) | Human | 0.60 µM | [1][3] |
| SK3 (KCa2.3) | Human/Rat | ~100 nM (inhibition), 0.73 µM (Kd) | [1][3] |
Table 2: Potency of NS8593 on Off-Target Ion Channels
| Target | Species/Cell Line | Potency (IC50) | Notes | Reference |
| TRPM7 | HEK293 cells | 1.6 µM (Mg2+-free) | Potency decreases with increasing Mg2+ concentration (5.9 µM at 300 µM Mg2+). | [4][5] |
| TRPM3 | HEK293 cells | 26.7 µM | [4] | |
| Sodium Channels (INa) | Canine atrial myocytes | Significant inhibition at 10 µM | Atrial-selective inhibition, dependent on holding potential. | [6][7] |
Table 3: Ion Channels Unaffected by NS8593 at 10 µM
| Channel | Species/Expression System | Reference |
| Intermediate-conductance Ca2+-activated K+ channels (IK/KCa3.1) | Human | [1][3] |
| Large-conductance Ca2+-activated K+ channels (BK) | Human | [1][3] |
| Kv1.4 | Xenopus laevis oocytes | [8] |
| Kv1.5 | Xenopus laevis oocytes | [8] |
| Kv4.3 | Xenopus laevis oocytes | [8] |
| Kv7.1 | Xenopus laevis oocytes | [8] |
| Kir2.1 | Xenopus laevis oocytes | [8] |
| GIRK3.1/3.4 (co-expressed with M2 receptors) | Xenopus laevis oocytes | [8] |
| TRPM8, TRPM2, TRPM5, TRPC6, TRPV1, TRPA1 | HEK293 cells | [4] |
Key Off-Target Effects and Signaling Pathways
Inhibition of TRPM7 Channels
A significant off-target effect of NS8593 is the inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed channel-enzyme involved in cellular magnesium homeostasis and various signaling pathways.[5][9] NS8593 acts as a negative gating modulator of TRPM7, and its inhibitory effect is influenced by intracellular magnesium concentrations.[5]
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NS8593 Hydrochloride (CAS 875755-24-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NS8593 hydrochloride is a potent and selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels. It also exhibits inhibitory activity against the transient receptor potential melastatin 7 (TRPM7) channel and displays atrial-selective inhibition of sodium channels. This multifaceted pharmacological profile makes NS8593 a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions such as atrial fibrillation and central nervous system disorders. This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, intended to support researchers and drug development professionals in their scientific endeavors.
Chemical and Physical Properties
This compound, with the CAS number 875755-24-1, is a synthetic compound with the chemical name N-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine, monohydrochloride.[1][2] Its molecular formula is C17H17N3・HCl, and it has a molecular weight of 299.80 g/mol .[2] For research purposes, it is typically stored at +4°C and is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).
| Property | Value | Reference |
| CAS Number | 875755-24-1 | [1] |
| Molecular Formula | C17H17N3・HCl | [2] |
| Molecular Weight | 299.80 | [2] |
| Purity | ≥98% | [2] |
| Solubility | DMSO (≤100 mM), Ethanol (≤20 mM) | |
| Storage | +4°C |
Mechanism of Action and Pharmacology
NS8593 acts as a negative allosteric modulator of SK channels, specifically SK1, SK2, and SK3 subtypes.[3] Unlike pore blockers, NS8593 does not inhibit 125I-apamin binding, indicating a different binding site.[4] Its inhibitory action is Ca2+-dependent, and it decreases the calcium sensitivity of the channels by shifting the Ca2+ activation curve to the right.[4][5] This leads to a reduction in the afterhyperpolarizing current in neurons.[4]
In addition to its effects on SK channels, NS8593 has been shown to inhibit TRPM7 channels.[5][6] Furthermore, it exerts an atrial-selective inhibition of sodium channels, which contributes to its anti-arrhythmic properties, particularly in the context of atrial fibrillation.[7][8]
Quantitative Pharmacological Data
| Target | Parameter | Value | Conditions | Cell Type | Reference |
| hSK1 (KCa2.1) | Kd | 0.42 μM | 0.5 μM Ca2+ | [5] | |
| hSK2 (KCa2.2) | Kd | 0.60 μM | 0.5 μM Ca2+ | [5] | |
| hSK3 (KCa2.3) | Kd | 0.73 μM | 0.5 μM Ca2+ | [5] | |
| hSK3 (KCa2.3) | IC50 | 91 nM | HEK293 cells | [5] | |
| TRPM7 | IC50 | 1.6 μM | Mg2+-free solution | HEK293 cells | [5] |
| TRPM7 | IC50 | 5.9 μM | 300 μM Mg2+ | HEK293 cells | [5] |
| TRPM3 | IC50 | 26.7 μM | HEK293 cells | [5] |
Experimental Protocols
Electrophysiology in Canine Cardiac Myocytes
Objective: To assess the effects of NS8593 on sodium channel current (INa) in isolated canine atrial and ventricular myocytes.[7]
Methodology:
-
Cell Isolation: Atrial and ventricular myocytes are isolated from canine hearts.
-
Patch Clamp: Whole-cell patch-clamp technique is used to record INa.
-
Solutions:
-
External Solution (in mM): 120 Choline Cl, 10 NaCl, 2.8 Na+ acetate, 0.5 CaCl2, 4 KCl, 1.5 MgCl2, 1 CoCl2, 10 glucose, 10 HEPES, 5 NaOH, and 0.1 BaCl2, pH adjusted to 7.4 with NaOH/HCl.[7]
-
Pipette Solution (in mM): 15 NaCl, 120 CsF, 1 MgCl2, 5 KCl, 10 HEPES, 4 Na2ATP, and 10 EGTA, pH adjusted to 7.2 with CsOH.[7]
-
-
Recording Protocol:
Cell-Based Assay in HEK293 Cells
Objective: To determine the inhibitory effect of NS8593 on recombinant SK3 channels expressed in HEK293 cells.[5]
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with a vector expressing the human SK3 channel.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Solutions: Specific ion concentrations in external and pipette solutions are used to isolate SK3 currents. The intracellular Ca2+ concentration is controlled.
-
Data Acquisition:
Signaling Pathways and Workflows
Mechanism of Action of NS8593 on SK Channels
Caption: NS8593 negatively modulates SK channels, reducing Ca²⁺ sensitivity.
Experimental Workflow for Assessing Atrial Fibrillation
Caption: Workflow for evaluating NS8593's effect on atrial fibrillation.[9]
Key Experimental Findings
Electrophysiological Effects in Cardiac Tissue
In canine cardiac preparations, NS8593 (3–10 μM) demonstrated a marked, atrial-selective depression of excitability.[7] It prolonged the effective refractory period (ERP) to a much greater extent in the atria compared to the ventricles.[7] This effect was attributed to the development of post-repolarization refractoriness and a reduction in the maximum upstroke velocity (Vmax) of the action potential, both of which are mediated by sodium channels.[7][8] These findings suggest that the anti-atrial fibrillation effects of NS8593 are, in part, due to its atrial-selective inhibition of sodium channel activity.[7]
Effects on Atrial Fibrillation
In isolated, perfused guinea pig hearts, pretreatment with 3 μmol/L NS8593 prevented acetylcholine-induced atrial fibrillation.[9] In hearts where AF was already induced, perfusion with 10 μmol/L NS8593 terminated the arrhythmia.[9] Similar results were observed in rabbit hearts and in an in vivo rat model of acute AF.[9] In a horse model of persistent AF, intravenous administration of NS8593 (5 mg/kg) led to a global slowing of the fibrillation frequency.[3]
Selectivity Profile
NS8593 exhibits selectivity for SK channels over intermediate-conductance (IK) and big-conductance (BK) Ca2+-activated K+ channels.[5] It also shows selectivity over several other cardiac ion channels at a concentration of 10 μmol/L, including Kv1.4, Kv1.5, Kv4.3, Kv7.1, Kir2.1, and GIRK3.1/3.4.[9] However, as noted, it does inhibit TRPM7 and TRPM3 channels at higher concentrations.[5]
Conclusion
This compound is a versatile pharmacological tool with a well-characterized inhibitory profile against SK channels and additional effects on TRPM7 and atrial sodium channels. The data and protocols presented in this guide highlight its utility in cardiovascular and neuroscience research. For drug development professionals, the atrial-selective anti-arrhythmic properties of NS8593 make it an interesting lead compound for the development of novel therapies for atrial fibrillation. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
- 4. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for NS8593 Hydrochloride in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a potent negative gating modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK1, SK2, and SK3 subtypes.[1] Unlike pore blockers, NS8593 does not obstruct the ion conduction pathway. Instead, it acts as an inhibitory gating modulator by decreasing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺).[1] This mechanism involves shifting the Ca²⁺ activation curve to the right, thereby requiring higher intracellular Ca²⁺ concentrations to achieve channel opening.[1] NS8593 has demonstrated utility in studying the physiological roles of SK channels in various cellular processes, including neuronal excitability and cardiac action potential duration.[1][2]
Mechanism of Action
NS8593 selectively inhibits SK1, SK2, and SK3 channels with nanomolar to micromolar potency in a Ca²⁺-dependent manner.[1] Its inhibitory effect is more pronounced at lower intracellular Ca²⁺ concentrations.[1] The compound is accessible to its binding site from both the intracellular and extracellular sides of the membrane.[1] Notably, the inhibitory action of NS8593 can be overcome by high concentrations of positive SK channel modulators, such as NS309.[1] While highly potent for SK channels, it is important to consider potential off-target effects, including inhibition of sodium channels (INa) in a state-dependent manner, particularly in atrial myocytes, and TRPM7 channels.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity from patch-clamp experiments.
| Parameter | Value | Cell Type/Expression System | Conditions | Reference |
| Kd (SK1) | 0.42 µM | Recombinant hSK1 | 0.5 µM intracellular [Ca²⁺] | [1] |
| Kd (SK2) | 0.60 µM | Recombinant hSK2 | 0.5 µM intracellular [Ca²⁺] | [1] |
| Kd (SK3) | 0.73 µM | Recombinant hSK3 | 0.5 µM intracellular [Ca²⁺] | [1] |
| IC50 (rSK3) | ~100 nM | Recombinant rSK3 | Whole-cell patch-clamp | [1] |
| Effective Concentration | 3 µM | Mouse Hippocampal CA1 Neurons | Inhibition of afterhyperpolarizing current | [1] |
| Effective Concentration | 3-10 µM | Canine Atrial Myocytes | INa inhibition and ERP prolongation | [3] |
Experimental Protocols: Whole-Cell Patch-Clamp Recording
This protocol provides a detailed methodology for investigating the effect of this compound on SK channels in a heterologous expression system (e.g., HEK293 cells stably expressing an SK channel subtype) using the whole-cell patch-clamp technique.
Cell Preparation
-
Culture HEK293 cells stably expressing the desired human SK channel subtype (e.g., hSK1, hSK2, or hSK3) on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Use cells for patch-clamp experiments 24-48 hours after plating, when they are at 50-70% confluency.
Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm with sucrose.
-
Intracellular (Pipette) Solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, and varying concentrations of EGTA and CaCl₂ to achieve the desired free intracellular Ca²⁺ concentration (e.g., 500 nM). Adjust pH to 7.4 with KOH and osmolarity to ~290 mOsm with sucrose.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Patch-Clamp Electrophysiology
-
Transfer a coverslip with the cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the extracellular solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.
-
Fill the patch pipette with the intracellular solution and mount it on the micromanipulator.
-
Approach a target cell and establish a Giga-ohm seal (>1 GΩ) by applying gentle suction.
-
Rupture the cell membrane with a brief pulse of stronger suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording.
Voltage-Clamp Protocol
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit SK channel currents, apply a voltage ramp protocol from -100 mV to +50 mV over 1 second. Repeat this ramp every 10 seconds to monitor the current development.
-
Record baseline currents in the extracellular solution (vehicle control).
-
Apply different concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) by switching the perfusion solution. Allow the drug to equilibrate for at least 3-5 minutes at each concentration before recording.
-
After drug application, wash out the compound with the control extracellular solution to check for reversibility of the effect.
Data Acquisition and Analysis
-
Record membrane currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.
-
Analyze the data using appropriate software (e.g., pCLAMP, AxoGraph).
-
Measure the current amplitude at a specific voltage (e.g., +50 mV) from the voltage ramp.
-
Calculate the percentage of inhibition for each NS8593 concentration relative to the baseline current.
-
Construct a concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of SK channel modulation by NS8593.
Caption: Experimental workflow for patch-clamp analysis of NS8593.
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving NS8593 Hydrochloride for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Product Information
NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance Ca²⁺-activated potassium channels (KCa2/SK channels).[1] It inhibits all three SK subtypes (SK1, SK2, and SK3) by decreasing their sensitivity to intracellular calcium, rather than by blocking the channel pore.[2] This mechanism makes it a valuable tool for studying the physiological roles of SK channels in various cellular processes. It also exhibits inhibitory effects on the TRPM7 channel.[3][4][5]
Solubility Data
This compound is supplied as a solid and requires dissolution in an appropriate solvent to prepare stock solutions.[6] It is readily soluble in organic solvents but has poor aqueous solubility.[3][7] For cell culture experiments, sterile-filtered DMSO is recommended.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM[6][8] | 29.98 mg/mL[8] | The most common solvent for creating high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[3] |
| Ethanol | 20 mM[6][8] | 6.0 mg/mL[8] | An alternative organic solvent. |
| Water | Insoluble[3] | ~0.00842 mg/mL[7] | Not recommended for preparing stock solutions. |
Data is based on a molecular weight of 299.8 g/mol for this compound.[6]
Experimental Protocols
3.1. Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, you would need 29.98 mg.
-
Calculate Solvent Volume: Based on the mass of the compound and a target concentration of 100 mM, calculate the required volume of DMSO. The formula is: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate the solution gently in a water bath to aid dissolution.[9] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[3][9]
-
Storage: Store the aliquots at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[3][9]
3.2. Protocol for Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the frozen this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium or physiological buffer to achieve the final desired concentration.
-
Example: To prepare 10 mL of a 10 µM working solution from a 100 mM stock, you would perform a 1:10,000 dilution. Add 1 µL of the 100 mM stock solution to 10 mL of the medium.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Vehicle Control: It is critical to prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1% or less) to the cell culture medium without the compound. This ensures that any observed effects are due to the compound and not the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for optimal results.
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the signaling pathway of NS8593 and the general workflow for its preparation and use in in vitro studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In-Vivo Administration of NS8593 Hydrochloride in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a selective negative modulator of small-conductance calcium-activated potassium (SK or KCa2) channels. It inhibits SK channel currents by decreasing the calcium sensitivity of the channels.[1][2] NS8593 has demonstrated efficacy in various preclinical models, particularly in studies related to atrial fibrillation and neuronal excitability.[3] It has also been identified as a potent inhibitor of the TRPM7 channel, expanding its potential therapeutic applications.[1] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mice, based on available preclinical data.
Data Presentation
The following tables summarize the quantitative data related to the in vivo administration of this compound in mice and other relevant preclinical models.
Table 1: In Vivo Dosage and Administration of this compound in Mice
| Parameter | Recommendation | Source/Rationale |
| Animal Model | Mouse (various strains) | |
| Dosage Range | 5 - 30 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (IP) Injection, Intravenous (IV) Injection | [4] |
| Frequency | Single dose or repeated daily/every other day | [4] |
| Vehicle | Dimethyl sulfoxide (B87167) (DMSO) |
Table 2: Summary of Preclinical In Vivo and Ex Vivo Efficacy of NS8593
| Model System | Concentration/Dose | Key Findings | Reference |
| In vivo Rat Model of Atrial Fibrillation | 5 mg/kg | Significantly shortened the duration of induced atrial fibrillation. | [3] |
| Ex vivo Guinea Pig Heart | 3 µmol/L | Prevented acetylcholine-induced atrial fibrillation. | [3] |
| Ex vivo Rat Heart | 10 µmol/L | Terminated and prevented re-induction of atrial fibrillation. | [3] |
| In vivo Mouse Model (dopamine neurons) | 30 mg/kg | Induced burst firing in dopamine (B1211576) neurons. | [1] |
| In vivo Mouse Xenograft Model (hepatocellular carcinoma) | 6 mg/kg (IV, every 2nd day) | Profoundly reduced tumor growth. | [4] |
| In vivo Mouse Model (unilateral ureteral obstruction) | 5 mg/kg/day (IP) | Prevented kidney atrophy and reduced TRPM7 expression. | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo studies in mice.
Protocol 1: Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Determine the required amount of this compound: Based on the desired dose (e.g., 5-30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare a stock solution:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. This compound is soluble in DMSO at up to 100 mM. Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the final injection solution:
-
For many in vivo applications, it is advisable to dilute the DMSO stock solution with a sterile, physiologically compatible vehicle like saline to minimize potential toxicity from the solvent.
-
A common practice is to prepare the final solution such that the concentration of DMSO is below 10% of the total injection volume.
-
Example for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL:
-
Required dose per mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
Prepare a stock solution of NS8593 in DMSO (e.g., 25 mg/mL).
-
Take 10 µL of the stock solution (containing 0.25 mg of NS8593).
-
Add 90 µL of sterile saline to the 10 µL of stock solution. This results in a final injection volume of 100 µL with 10% DMSO.
-
-
-
Ensure sterility: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Fresh Preparation: It is recommended to prepare the solution fresh on the day of administration.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Appropriate mouse restraint device
Procedure:
-
Animal Handling: Handle the mice gently to minimize stress. Use an appropriate restraint method to secure the mouse.
-
Locate the Injection Site: The injection site is in the lower abdominal quadrant. Avoid the midline to prevent injury to the bladder or cecum.
-
Perform the Injection:
-
Hold the mouse with its head tilted slightly downwards.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ.
-
Slowly inject the calculated volume of the this compound solution.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain.
Mandatory Visualizations
Caption: Postulated signaling pathways of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
NS8593 hydrochloride stock solution preparation and storage
Introduction
NS8593 hydrochloride is a potent and selective negative gating modulator of small-conductance Ca²⁺-activated potassium (SK) channels, also known as KCa2 channels.[1][2] It effectively inhibits SK1, SK2, and SK3 channel subtypes in a calcium-dependent manner by reducing the channels' sensitivity to intracellular Ca²⁺.[2][3] This compound exhibits high selectivity for SK channels over intermediate-conductance (IK) and big-conductance (BK) K⁺ channels, as well as various voltage-gated ion channels.[3] Recent studies have also identified it as an inhibitor of the TRPM7 channel and, notably, as an atrial-selective inhibitor of sodium channels, contributing to its efficacy in models of atrial fibrillation.[2][4][5][6] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research use.
Physicochemical and Solubility Data
Proper preparation of this compound stock solutions begins with an understanding of its physical and chemical properties. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for precise concentration calculations.
| Property | Data |
| Molecular Formula | C₁₇H₁₇N₃・HCl |
| Molecular Weight | 299.8 g/mol |
| Appearance | White to off-white solid[1][3] |
| Purity | ≥98%[3] |
| Solubility | DMSO: Up to 100 mM.[3][7] Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][4] Ethanol: Up to 20 mM.[3][7] Water: Low solubility (~1 mg/mL with heating and sonication).[1][8] |
Mechanism of Action
This compound primarily acts by modulating the gating of SK channels. An increase in intracellular calcium, a common signaling event, typically activates SK channels, leading to potassium efflux and membrane hyperpolarization. NS8593 intervenes by binding to the channel and decreasing its affinity for Ca²⁺, thus preventing channel opening and subsequent hyperpolarization.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Mass: Calculate the mass of this compound required for your desired stock concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 299.8 g/mol × 1000 mg/g = 29.98 mg
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the appropriate volume of fresh DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
Ready for Use/Storage: The stock solution is now ready for further dilution into aqueous buffers or for long-term storage.
Protocol 2: Preparation of Stock Solution in Ethanol
Materials:
-
This compound powder
-
200 proof (100%) Ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine Mass: Calculate the required mass for your desired concentration (maximum 20 mM in ethanol). For 1 mL of a 20 mM stock solution, you would need 6.0 mg.
-
Weigh Compound: Accurately weigh the this compound and transfer it to a sterile vial.
-
Add Solvent: Add the calculated volume of 100% ethanol.
-
Dissolve: Cap the vial and vortex until the solid is fully dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.
-
Ready for Use/Storage: The solution is ready for experimental use or storage as described below.
Stock Solution Storage and Stability
To ensure the long-term integrity and activity of this compound, proper storage of both the solid compound and its stock solutions is critical. It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1][4]
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | +4°C or -20°C[3][7] | ≥ 3-4 years[3][4][7] | Store sealed and protected from moisture.[1] |
| Stock Solution | -80°C | 6 - 12 months[1][4] | Recommended for long-term storage. |
| Stock Solution | -20°C | 1 month[1][4] | Suitable for short-term storage. |
Protocol 3: Aliquoting and Long-Term Storage
-
After preparing the stock solution (Protocol 1 or 2), dispense it into smaller, single-use volumes in sterile, tightly sealing tubes (e.g., cryovials or microcentrifuge tubes).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
When needed, remove a single aliquot from the freezer and allow it to thaw completely at room temperature before opening and diluting into your experimental medium. Avoid leaving the stock solution at room temperature for extended periods.
Summary Workflow for Preparation and Storage
The following diagram outlines the complete workflow from receiving the compound to having properly stored, ready-to-use aliquots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
Application of NS8593 in Studying Neuronal Excitability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 is a potent pharmacological tool for investigating the role of small-conductance calcium-activated potassium (SK) channels in regulating neuronal excitability. As a negative gating modulator, NS8593 inhibits SK channel function by decreasing their sensitivity to intracellular calcium, rather than by direct pore block.[1][2] This mechanism of action provides a nuanced approach to studying the physiological and pathological roles of SK channels in various neuronal processes, including the control of firing patterns and synaptic integration.[1][2] Additionally, NS8593 has been shown to affect other ion channels, such as TRPM7 and voltage-gated sodium channels, which necessitates careful experimental design and data interpretation.[3][4][5] These application notes provide detailed protocols and data for utilizing NS8593 in neuroscience research.
Mechanism of Action
NS8593 acts as a negative gating modulator of SK channels (KCa2.1, KCa2.2, and KCa2.3).[6] Its primary mechanism involves shifting the calcium activation curve of SK channels to the right, thereby reducing the probability of channel opening at a given intracellular calcium concentration.[1][2] This effect is state-dependent, with inhibition being more pronounced at lower intracellular Ca2+ levels.[2][5] Unlike pore blockers such as apamin (B550111), NS8593 does not compete for the apamin binding site.[1][2]
Beyond its effects on SK channels, NS8593 has been identified as an inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel.[3][5] It also exhibits effects on cardiac voltage-gated sodium channels (NaV1.5), particularly in atrial myocytes, where it can cause a negative shift in the steady-state inactivation curve.[4][7] These off-target effects should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for NS8593's effects on various ion channels.
Table 1: Inhibitory Potency of NS8593 on SK Channels
| Channel Subtype | K_d (μM) at 0.5 μM Ca²⁺ | IC₅₀ (nM) in HEK293 cells | Reference |
| SK1 (KCa2.1) | 0.42 | - | [1][3][6] |
| SK2 (KCa2.2) | 0.60 | - | [1][3][6] |
| SK3 (KCa2.3) | 0.73 | ~91 | [1][3][6] |
Table 2: Effects of NS8593 on Other Ion Channels
| Channel | Effect | IC₅₀ | Cell Type | Reference |
| TRPM7 | Inhibition | 1.6 μM (in Mg²⁺-free solution) | HEK293 | [3][5] |
| TRPM7 | Inhibition | 5.9 μM (in 300 μM Mg²⁺) | HEK293 | [3] |
| TRPM3 | Inhibition | 26.7 μM | HEK293 | [3] |
| NaV1.5 | Inhibition (atrial-selective) | - | Canine atrial myocytes | [4][7] |
| IK (KCa3.1) | No significant effect | > 10 μM | HEK293 | [1][3] |
| BK (KCa1.1) | No significant effect | > 10 μM | - | [1][6] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of NS8593 and a typical experimental workflow for its use.
Caption: Mechanism of NS8593 action on neuronal excitability.
Caption: General workflow for studying NS8593 effects.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices to Study Afterhyperpolarization (AHP)
This protocol is adapted from studies investigating the effect of NS8593 on the SK-mediated afterhyperpolarizing current in hippocampal CA1 neurons.[1]
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (for brain slices): In mM: 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 D-glucose. Bubble with 95% O₂/5% CO₂ for at least 30 minutes before use.
-
External Solution (for cultured neurons): In mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution: In mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH. Free Ca²⁺ concentration can be adjusted as needed for the experiment.
-
NS8593 Stock Solution: Prepare a 10-30 mM stock solution of NS8593 in DMSO. Store at -20°C. Dilute to the final working concentration in the external solution/aCSF immediately before use.
2. Cell/Slice Preparation:
-
Brain Slices: Prepare 300-400 µm thick hippocampal slices from rodents using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical) on coated coverslips and culture for an appropriate duration (e.g., 10-14 days in vitro).
3. Electrophysiological Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the stage of an upright or inverted microscope equipped with DIC optics.
-
Continuously perfuse with oxygenated aCSF or external solution at a rate of 2-3 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Switch to current-clamp mode.
-
Elicit action potentials and the subsequent AHP by injecting depolarizing current steps of varying amplitudes and durations (e.g., 500 ms (B15284909) duration).
-
Record baseline AHPs for at least 5-10 minutes.
-
Bath-apply NS8593 at the desired concentration (e.g., 1-10 µM).
-
Record the effect of NS8593 on the AHP. The effect should be apparent within 5-10 minutes of application.
-
To test for reversibility, perfuse with drug-free solution (washout) for 15-30 minutes.
4. Data Analysis:
-
Measure the peak amplitude and duration of the AHP following the depolarizing pulse.
-
Compare the AHP parameters before, during, and after NS8593 application.
-
Statistical significance can be determined using appropriate tests (e.g., paired t-test or ANOVA).
Protocol 2: Investigating the Effect of NS8593 on Neuronal Firing Properties
This protocol allows for the assessment of how NS8593-mediated SK channel inhibition alters the firing pattern of neurons.
1. Preparation of Solutions and Cells/Slices:
-
Follow the same preparation steps as in Protocol 1.
2. Electrophysiological Recording:
-
Establish a whole-cell patch-clamp recording in current-clamp mode.
-
Inject a series of long depolarizing current steps (e.g., 1-second duration) of increasing amplitude to determine the neuron's firing pattern (e.g., regular spiking, bursting, spike frequency adaptation).
-
Record the baseline firing responses to these current steps.
-
Bath-apply NS8593 (e.g., 3 µM).
-
After a stable effect is reached, repeat the series of depolarizing current injections.
-
Perform a washout to check for reversibility.
3. Data Analysis:
-
Construct frequency-current (f-I) plots by plotting the number of action potentials elicited against the injected current amplitude.
-
Compare the f-I plots before and during NS8593 application to assess changes in neuronal excitability.
-
Analyze changes in spike frequency adaptation (the slowing of firing rate during a sustained stimulus).
-
Measure other action potential parameters such as threshold, amplitude, and width.
Conclusion
NS8593 is a valuable pharmacological agent for dissecting the contribution of SK channels to neuronal function. Its mechanism as a negative gating modulator offers a unique way to probe the calcium-dependent regulation of neuronal excitability. Researchers should be mindful of its off-target effects, particularly on TRPM7 and sodium channels, and incorporate appropriate controls in their experimental designs. The protocols and data provided here serve as a comprehensive guide for the effective application of NS8593 in neuroscience research.
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 7. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NS8593 Hydrochloride in Cardiac Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
NS8593 hydrochloride is a potent negative allosteric modulator of small-conductance calcium-activated potassium (SK) channels (KCa2.x).[1][2] It inhibits SK channel currents by reducing the channels' sensitivity to intracellular calcium.[3][4] Initially investigated for its role in neuroscience, NS8593 has garnered significant attention in cardiac electrophysiology for its potential as an atrial-selective antiarrhythmic agent, particularly for the management of atrial fibrillation (AF).[5][6][7][8]
Recent studies have revealed a more complex mechanism of action, indicating that at concentrations effective in suppressing AF, NS8593 also exhibits significant inhibitory effects on the cardiac sodium channel (Nav1.5), particularly in atrial myocytes.[5][6][7][9] This dual-channel activity contributes to its atrial-selective electrophysiological effects, including the prolongation of the effective refractory period (ERP) with minimal impact on the action potential duration (APD).[5][6]
These application notes provide a comprehensive overview of the use of this compound in cardiac electrophysiology research, summarizing its effects on key electrophysiological parameters and offering detailed protocols for its application in in vitro and ex vivo models.
Data Presentation: Electrophysiological Effects of NS8593
The following tables summarize the quantitative effects of NS8593 on various cardiac electrophysiological parameters as reported in the literature.
Table 1: Effect of NS8593 on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Species | Preparation | Concentration (μM) | APD Change | ERP Change | Reference |
| Canine | Isolated Atrial Wedge | 3 | Little to no change | Prolonged | [5] |
| Canine | Isolated Atrial Wedge | 10 | Little to no change | Prolonged (greater extent) | [5] |
| Canine | Isolated Ventricular Wedge | 3 | Little to no change | No significant change | [5] |
| Canine | Isolated Ventricular Wedge | 10 | Little to no change | Prolonged (less than atria) | [5] |
| Guinea Pig | Isolated Perfused Heart | 3 | No effect on ventricular APD | Prolonged by 37.1 ± 7.7% | [10] |
| Rat | Isolated Perfused Heart | 10 | - | Prolonged from 15.5 ± 3.8 ms (B15284909) to 43.5 ± 7.0 ms | [10] |
| Rabbit | Isolated Perfused Heart | 10 | - | Increased from 39 ± 7 ms (with ACh) to 110 ± 8 ms | [10] |
| Horse | Anesthetized (in vivo) | 5 mg/kg IV | - | Pronounced prolongation | [1][11] |
| Rat | Spontaneously Hypertensive (in vivo) | 5 mg/kg | - | Increased from 34 ms to 46 ms | [6] |
Table 2: Effect of NS8593 on Atrial Fibrillation (AF)
| Species | Model | Concentration/Dose | Effect | Reference |
| Canine | Acetylcholine-mediated AF (ex vivo) | 10 μM | Prevented induction in 6/6 preparations | [5][6][7] |
| Guinea Pig | Acetylcholine-induced AF (ex vivo) | 3 μM | Prevented induction | [7] |
| Guinea Pig | Acetylcholine-induced AF (ex vivo) | 10 μM | Terminated AF in all hearts | [7] |
| Rat | Electrically-induced AF (ex vivo) | 10 μM | Terminated AF and prevented re-induction | [7] |
| Rabbit | Acetylcholine-induced AF (ex vivo) | 10 μM | Terminated AF and prevented re-induction | [7][10] |
| Rat | Burst pacing-induced AF (in vivo) | 5 mg/kg | Shortened AF duration significantly | [7] |
| Horse | Pacing-induced AF (in vivo) | 5 mg/kg IV | Terminated all induced AF episodes | [1][11] |
| Dog | Atrial tachypacing-induced AF (in vivo) | 5 mg/kg IV | Reduced AF duration | [12] |
Table 3: Inhibitory Effects of NS8593 on Cardiac Ion Channels
| Channel | Species/Cell Line | Parameter | Value (μM) | Reference |
| SK1 (KCa2.1) | - | Kd | 0.42 | [1][2] |
| SK2 (KCa2.2) | - | Kd | 0.6 | [1][2] |
| SK3 (KCa2.3) | - | Kd | 0.73 | [1][2] |
| Sodium Channel (INa) | Canine Atrial Myocytes (HP -90mV) | 10 | Significant reduction in current density | [5][6] |
| Sodium Channel (INa) | Canine Ventricular Myocytes (HP -90mV) | 10 | No significant reduction in current density | [5][6] |
| Sodium Channel (INa) | HEK cells (Nav1.5) | - | Significant reduction in current density | [5][7] |
*HP = Holding Potential
Signaling Pathways and Experimental Logic
Experimental Protocols
Preparation of this compound Stock Solution
-
Source: this compound can be obtained from various chemical suppliers (e.g., Tocris Bioscience).
-
Solvent: Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[6][10] A common stock concentration is 10 mM.
-
Storage: Store the stock solution at +4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
Working Solution: On the day of the experiment, dilute the stock solution into the appropriate physiological buffer to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level that affects cellular electrophysiology (typically <0.1%).
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Isolated Cardiomyocytes
This protocol is designed to measure the effects of NS8593 on ion channel currents (e.g., INa) in isolated cardiac myocytes.
1. Isolation of Canine Atrial and Ventricular Myocytes (adapted from[6])
-
Perfusion Solutions:
-
Cardioplegic Solution: To arrest the heart.
-
Ca2+-free Solution (in mM): 129 NaCl, 5.4 KCl, 2.0 MgSO4, 0.9 NaH2PO4, 5.5 glucose, 20 NaHCO3, bubbled with 95% O2/5% CO2, containing 0.1% BSA.
-
Enzyme Solution: Ca2+-free solution supplemented with 0.5 mg/ml collagenase (Type 2) and 0.1 mg/ml protease.
-
-
Procedure:
-
Excise the heart from an anesthetized animal and cannulate the appropriate coronary artery.
-
Perfuse with cardioplegic solution, followed by the Ca2+-free solution for approximately 5 minutes.
-
Switch to the enzyme solution and perfuse for 8-12 minutes until the tissue is digested.
-
Mince the digested tissue and incubate in fresh enzyme solution with agitation.
-
Filter the supernatant, centrifuge at low speed (e.g., 200 rpm for 2 minutes), and resuspend the myocyte-containing pellet in a HEPES buffer containing 0.5 mM Ca2+.
-
Store cells at room temperature for use within a few hours.
-
2. Whole-Cell Patch-Clamp Recording
-
External (Bath) Solution (for INa measurement, in mM): 120 Choline Cl, 10 NaCl, 2.8 Na-acetate, 0.5 CaCl2, 4 KCl, 1.5 MgCl2, 1 CoCl2, 10 Glucose, 10 HEPES, 5 NaOH, 0.1 BaCl2. Adjust pH to 7.4 with NaOH/HCl.
-
Internal (Pipette) Solution (for INa measurement, in mM): 15 NaCl, 120 CsF, 1 MgCl2, 5 KCl, 10 HEPES, 4 Na2ATP, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
Procedure:
-
Transfer isolated myocytes to the recording chamber on an inverted microscope.
-
Perfuse with the external solution at a constant rate.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a single myocyte and then rupture the membrane to achieve the whole-cell configuration.
-
Record baseline ion channel currents using appropriate voltage-clamp protocols (e.g., for steady-state inactivation of INa, apply 50 ms pre-pulses from -140 mV to +5 mV followed by a test pulse to -20 mV).
-
Perfuse the chamber with the external solution containing the desired concentration of NS8593 (e.g., 10 μM) for a sufficient equilibration period.
-
Record currents in the presence of NS8593 using the same voltage-clamp protocols.
-
Analyze changes in current density, voltage-dependence of activation and inactivation, and other relevant parameters.
-
Protocol 2: Isolated Langendorff-Perfused Heart Model
This ex vivo protocol is used to assess the effects of NS8593 on global cardiac electrophysiology, including APD, ERP, and susceptibility to arrhythmias.
1. Heart Preparation and Perfusion
-
Perfusion Buffer (Krebs-Henseleit or Tyrode's solution): Typical composition (in mM): 118 NaCl, 4.7 KCl, 25 NaHCO3, 1.2 MgSO4, 1.2 KH2PO4, 2.0 CaCl2, 11 glucose. The solution should be warmed to 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Procedure:
-
Anesthetize the animal (e.g., guinea pig, rat, rabbit) and rapidly excise the heart, placing it in ice-cold perfusion buffer.
-
Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion at a constant pressure (e.g., 60 mmHg).
-
Place recording electrodes on the epicardial surface of the atria and ventricles to record monophasic action potentials (MAPs) or a pseudo-ECG.
-
Allow the heart to equilibrate for at least 30 minutes.
-
2. Electrophysiological Measurements and AF Induction
-
Procedure:
-
Record baseline parameters: heart rate, APD at 90% repolarization (APD90), and ERP. ERP is determined by delivering premature stimuli (S2) after a train of regular stimuli (S1).
-
To induce AF, acetylcholine (B1216132) (ACh, e.g., 1 μM) can be added to the perfusate to shorten the atrial refractory period.[5][7][10]
-
AF can then be induced by rapid burst pacing or programmed electrical stimulation.
-
Perfuse the heart with the buffer containing NS8593 at the desired concentration (e.g., 3-10 μM). Allow for an equilibration period of at least 30 minutes.
-
Repeat the electrophysiological measurements (APD, ERP) in the presence of the drug.
-
Attempt to induce AF again to assess the preventative effects of NS8593.
-
If AF is established before drug application, perfuse with NS8593 to determine its efficacy in terminating the arrhythmia.
-
Safety and Selectivity
While NS8593 is often described as an SK channel blocker, it is crucial for researchers to be aware of its effects on other cardiac ion channels, particularly the sodium channel.[5][6][7] At concentrations used to achieve anti-AF effects (3-10 μM), significant inhibition of INa is observed, which is believed to be a primary mechanism for its atrial-selective ERP prolongation.[5][6][9] The compound shows selectivity for atrial over ventricular sodium channels, contributing to its favorable safety profile regarding ventricular proarrhythmia.[5][6] However, at higher concentrations, effects on other channels, including L-type calcium channels and various potassium channels (IKr, IKs, IK1), have been noted, though with much lower potency. Researchers should consider this broader pharmacological profile when interpreting results.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of both SK and sodium channels in cardiac electrophysiology and arrhythmogenesis. Its atrial-selective properties make it a particularly interesting compound for studying mechanisms of atrial fibrillation. The protocols outlined above provide a framework for utilizing NS8593 in common experimental models. Careful consideration of its dual-channel mechanism of action is essential for the accurate interpretation of experimental findings.
References
- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. bio-techne.com [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
- 5. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 6. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diacomp.org [diacomp.org]
- 9. Acetylcholine Delays Atrial Activation to Facilitate Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacologic inhibition of small-conductance calcium-activated potassium (SK) channels by NS8593 reveals atrial antiarrhythmic potential in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing NS8593's Effect on TRPM7 Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Melastatin 7 (TRPM7) is a bifunctional protein that contains both an ion channel and a kinase domain.[1][2][3][4] This ubiquitously expressed channel is permeable to several divalent cations, including Ca²⁺, Mg²⁺, and Zn²⁺, and plays a crucial role in a variety of physiological processes such as embryonic development, immune responses, and cellular ion homeostasis.[2][4] Dysregulation of TRPM7 has been implicated in numerous pathological conditions, including cancer, tissue fibrosis, and anoxic neuronal death, making it a compelling target for therapeutic intervention.[2][5]
NS8593 has been identified as a potent, reversible, and voltage-independent inhibitor of TRPM7 channel activity.[5] It acts as a negative gating modulator, and its inhibitory effect is influenced by intracellular Mg²⁺ concentrations.[1][5][6] These application notes provide a detailed protocol for assessing the inhibitory effects of NS8593 on TRPM7 currents using the whole-cell patch-clamp technique, a gold-standard for characterizing ion channel function.
Data Presentation
Quantitative Analysis of NS8593 Inhibition on TRPM7 Currents
The inhibitory potency of NS8593 on TRPM7 is critically dependent on the intracellular concentration of Mg²⁺. The half-maximal inhibitory concentration (IC₅₀) increases with higher intracellular Mg²⁺ levels, indicating that NS8593 has a lower apparent affinity for the closed or inactive state of the channel.[1]
| Parameter | Condition | Value | Cell Type | Reference |
| IC₅₀ | Mg²⁺-free internal solution | 1.6 ± 0.1 µM | HEK 293 cells | [1] |
| IC₅₀ | 300 µM internal Mg²⁺ | 5.9 ± 0.5 µM | HEK 293 cells | [1] |
| IC₅₀ | 780 µM free intracellular Mg²⁺ | 3.9 µM | Not specified | [7] |
| Inhibition | 10 µM NS8593 | Complete block | NRK-52E & NRK-49F kidney cells | [8] |
| Inhibition | 20 µM NS8593 | Significant reduction | HAT-7 ameloblast cells | [9] |
| Inhibition | 30 µM NS8593 (48h) | Reduced TRPM7 currents | HeLa cells | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for assessing the effect of NS8593 on TRPM7 currents in a heterologous expression system (e.g., HEK 293 cells) or in cell lines with endogenous TRPM7 expression.
1. Cell Preparation:
-
Culture HEK 293 cells (or other suitable cell lines like FaDu, SCC25, or primary cells) in appropriate media.[1][11] For heterologous expression, transiently transfect cells with a plasmid encoding for TRPM7 24-48 hours prior to the experiment.[1][12] Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 CsCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.[1]
-
Internal (Pipette) Solution (Mg²⁺-free, in mM): 145 CsCl, 5 NMDG-HEPES, 200 µM Cs-HEDTA. Adjust pH to 7.4 with CsOH.[1] The absence of intracellular Mg²⁺ will lead to the robust activation of TRPM7 currents.[13][14]
-
NS8593 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mM) of NS8593 in DMSO and store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (22-25°C).[1]
-
Use borosilicate glass pipettes with a resistance of 4-8 MΩ when filled with the internal solution.[15]
-
Obtain a high-resistance seal (>1 GΩ) on a selected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.[15]
-
Hold the cell at a holding potential of -60 mV or 0 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 3-5 seconds to elicit TRPM7 currents.[16] TRPM7 currents are characterized by a steep outward rectification and a reversal potential near 0 mV.[11][17]
-
Once a stable baseline current is established, perfuse the cell with the external solution containing the desired concentration of NS8593.
-
Record the inhibition of the TRPM7 current. The effect of NS8593 is typically rapid and reversible upon washout with the control external solution.[5]
4. Data Analysis:
-
Measure the current amplitude at a specific positive potential (e.g., +80 mV or +100 mV) before and after NS8593 application.[8][13]
-
Calculate the percentage of inhibition for each NS8593 concentration.
-
To determine the IC₅₀, fit the concentration-response data to the Hill equation.[1]
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: NS8593 acts as a negative gating modulator of the TRPM7 channel.
Experimental Workflow for Assessing NS8593 Effect
Caption: Electrophysiological workflow for TRPM7 current analysis.
References
- 1. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. mdpi.com [mdpi.com]
- 6. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRPM7-like current in human head and neck carcinoma cells: role in cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. The molecular appearance of native TRPM7 channel complexes identified by high-resolution proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. nanion.de [nanion.de]
- 17. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Improving NS8593 Hydrochloride Stability in Experimental Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of NS8593 hydrochloride in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a selective negative modulator of small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2] It is an organic molecule with limited aqueous solubility, a common challenge encountered with hydrophobic compounds in experimental settings. Key properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 299.8 g/mol | [1][2][3] |
| Formula | C₁₇H₁₇N₃·HCl | [1][2][3] |
| Solubility in DMSO | ≥ 60 mg/mL (≥ 200.13 mM) | |
| Solubility in Ethanol | ~20 mM | [2][3] |
| Predicted Water Solubility | 0.00842 mg/mL | [4] |
| Predicted pKa (Strongest Basic) | 6.93 | [4] |
| Storage (Solid) | -20°C | [3] |
| Storage (in Solvent) | -80°C (up to 1 year) |
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What is causing this and how can I prevent it?
This is a common phenomenon known as "solvent shock." When a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the compound can precipitate out of the solution due to the sudden change in solvent polarity.
Troubleshooting Steps:
-
Slow, Dropwise Addition: Instead of pipetting the entire volume of the DMSO stock into the buffer at once, add it slowly, drop-by-drop, to the surface of the buffer while continuously vortexing or stirring. This facilitates rapid mixing and prevents the formation of localized high concentrations of the compound that can lead to precipitation.
-
Increase Final DMSO Concentration: While it's crucial to keep the final DMSO concentration low to avoid off-target effects (typically <0.5% in cell-based assays), a slightly higher concentration (e.g., up to 1%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of Co-solvents and Surfactants: For particularly challenging compounds, the addition of co-solvents or surfactants to the aqueous buffer can improve solubility. However, their compatibility with your experimental system must be validated.
Q3: How does pH affect the stability of this compound in aqueous buffers?
The stability of compounds containing a benzimidazole (B57391) moiety, like NS8593, can be pH-dependent. The predicted pKa of the strongest basic group in NS8593 is approximately 6.93.[4] This suggests that its ionization state, and therefore its solubility and stability, may be sensitive to pH changes around the physiological range (pH 7.2-7.4). It is advisable to determine the optimal pH for your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound are not extensively documented, compounds with a benzimidazole structure can be susceptible to:
-
Oxidation: The benzimidazole ring can be prone to oxidation, which may be catalyzed by light, heat, or the presence of oxidizing agents in the buffer.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the degradation of benzimidazole-containing compounds.
-
Hydrolysis: Although generally stable, under extreme pH conditions, hydrolysis of functional groups could occur.
To mitigate these risks, it is recommended to prepare solutions fresh, protect them from light by using amber vials or covering them with foil, and degas buffers if oxidative degradation is suspected.
Experimental Protocols
Protocol 1: Preparation of a Stable Working Solution of this compound in Aqueous Buffer
This protocol describes a stepwise dilution method to minimize precipitation when preparing a working solution of this compound from a DMSO stock.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Target aqueous buffer (e.g., PBS, TRIS, HEPES), pre-warmed to room temperature
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution.
-
-
Stepwise Dilution:
-
Instead of adding the DMSO stock directly to the final volume of buffer, perform a stepwise dilution.
-
Add a small volume of the pre-warmed buffer to a fresh tube.
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution drop-wise.
-
Continue to add the buffer in small increments while continuously mixing until the final desired concentration and volume are reached.
-
-
Final Check:
-
Visually inspect the final solution for any signs of precipitation.
-
If a precipitate is observed, attempt to redissolve it by gentle warming and sonication. If the precipitate persists, it may be necessary to reconsider the final concentration or the composition of the buffer.
-
Protocol 2: Preliminary Stability Assessment of this compound in an Experimental Buffer
This protocol provides a general method to assess the stability of this compound in a specific buffer over time at different temperatures.
Materials:
-
Freshly prepared working solution of this compound in the desired buffer
-
Sterile, low-binding microcentrifuge tubes
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes, with separate tubes for each time point and temperature condition.
-
-
Incubation:
-
Place the tubes at their respective temperatures (e.g., 4°C, room temperature, 37°C). Protect from light if photodegradation is a concern.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition.
-
Immediately analyze the sample by a validated stability-indicating HPLC or LC-MS method to determine the concentration of intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time for each temperature to visualize the stability profile.
-
Data Presentation
Table 1: Illustrative Stability of this compound (10 µM) in Different Buffers at 37°C over 24 Hours
Disclaimer: The following data are for illustrative purposes only and are intended to provide a representative example of a stability profile. Actual stability will depend on the specific experimental conditions.
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in TRIS-HCl (pH 7.4) | % Remaining in HEPES (pH 7.4) |
| 0 | 100% | 100% | 100% |
| 1 | 98% | 99% | 99% |
| 2 | 95% | 97% | 98% |
| 4 | 91% | 94% | 96% |
| 8 | 85% | 89% | 92% |
| 24 | 72% | 78% | 85% |
Table 2: Troubleshooting Guide for this compound Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution | "Solvent shock" due to rapid change in solvent polarity. | Perform a slow, dropwise addition of the DMSO stock to a vortexing buffer. Consider using a slightly higher final DMSO concentration (with appropriate controls). |
| Loss of activity over time | Degradation of the compound in the aqueous buffer. | Prepare solutions fresh before each experiment. Protect solutions from light. Assess stability at different pH values to find the optimal condition. |
| Cloudy or hazy solution | Formation of fine precipitate or insoluble aggregates. | Try gentle warming (37°C) and sonication to redissolve. If unsuccessful, the concentration may be too high for the chosen buffer. Consider adding a non-ionic surfactant (e.g., 0.01% Tween-20), ensuring it does not interfere with the assay. |
| Inconsistent results | Inconsistent preparation of solutions or degradation during storage. | Standardize the solution preparation protocol. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Visualizations
References
Common pitfalls in experiments with NS8593 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NS8593 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a selective negative modulator of small-conductance Ca2+-activated potassium (SK or KCa2) channels.[1][2] It inhibits SK1, SK2, and SK3 channel subtypes by decreasing their sensitivity to intracellular calcium, which in turn reduces the afterhyperpolarizing current in neurons.[3][4] This modulation of SK channels makes it a valuable tool for studying neuronal excitability and firing patterns.[3]
Q2: Are there any known off-target effects for this compound?
Yes, a significant off-target effect of NS8593 is the inhibition of voltage-gated sodium channels (Nav), particularly the cardiac subtype (Nav1.5).[5][6] This effect is especially prominent in atrial myocytes and can lead to a depression of excitability, a reduction in the maximum upstroke velocity (Vmax) of the action potential, and prolongation of the effective refractory period (ERP).[5][6] Researchers should be aware that at concentrations used to inhibit SK channels (e.g., 3-10 µM), NS8593 can also exert significant effects on sodium channels.[5] Additionally, NS8593 has been reported to inhibit the TRPM7 channel.[7]
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at +4°C.[5][8] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months.[9] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
This compound has poor solubility in water.[1] It is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 20 mM.[5][8] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the aqueous experimental buffer or media.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected electrophysiological recordings.
Possible Cause A: Off-target effects on sodium channels.
-
Troubleshooting:
-
Be aware that observed effects on neuronal or cardiac excitability may be due to the inhibition of sodium channels, not just SK channels.[5][6]
-
To dissect the differential effects, use a lower concentration of NS8593 if possible, although some overlap in the dose-response for SK and sodium channel inhibition is likely.
-
As a control, use a structurally unrelated SK channel blocker or a specific sodium channel blocker to confirm the source of the observed effects.[7]
-
Carefully analyze the action potential waveform for changes characteristic of sodium channel blockade, such as a decreased Vmax.[5]
-
Possible Cause B: Poor solubility in the final experimental solution.
-
Troubleshooting:
-
Ensure the final concentration of DMSO in your aqueous solution is low (typically <0.1%) to avoid solvent effects and precipitation of the compound.
-
Visually inspect your final solution for any signs of precipitation. If observed, you may need to lower the final concentration of NS8593 or slightly increase the DMSO concentration (while being mindful of its own potential effects).
-
Prepare fresh dilutions from the stock solution for each experiment.
-
Problem 2: Lack of a clear dose-response relationship.
Possible Cause A: Compound degradation.
-
Troubleshooting:
-
Prepare fresh stock solutions if there is any doubt about the age or storage conditions of the current stock.
-
Avoid exposing stock solutions to light for extended periods, although significant light sensitivity has not been widely reported.
-
Ensure the compound has been stored correctly at +4°C as a solid and at -20°C or -80°C as a stock solution.[5][9]
-
Possible Cause B: Saturation of the target or off-target effect.
-
Troubleshooting:
-
Extend the range of concentrations tested to lower levels to ensure you are capturing the full dose-response curve.
-
Consider that at higher concentrations, off-target effects on sodium channels may mask or alter the expected dose-response on SK channels.[5]
-
Problem 3: Observed cytotoxicity in cell-based assays.
Possible Cause A: High concentration of NS8593 or solvent.
-
Troubleshooting:
-
Perform a concentration-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell type and experiment duration.
-
Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cells (typically <0.1%). Run a vehicle control with the same concentration of solvent to assess its contribution to cytotoxicity.
-
Possible Cause B: On-target or off-target effects leading to cell death.
-
Troubleshooting:
-
Inhibition of constitutively active SK or sodium channels could disrupt cellular homeostasis and lead to toxicity in some cell types.
-
Consider the specific ion channel expression profile of your cells to anticipate potential liabilities.
-
Data Summary
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 29.98 | 100 |
| Ethanol | 6 | 20 |
| Water | Insoluble | Insoluble |
Data sourced from multiple suppliers and may vary slightly between batches.[5][6][8]
Inhibitory Activity
| Target | Kd or IC50 | Notes |
| SK1 (KCa2.1) | Kd = 0.42 µM (at 0.5 µM Ca2+) | Negative gating modulator |
| SK2 (KCa2.2) | Kd = 0.60 µM (at 0.5 µM Ca2+) | Negative gating modulator |
| SK3 (KCa2.3) | Kd = 0.73 µM (at 0.5 µM Ca2+) | Negative gating modulator |
| TRPM7 | IC50 = 1.6 µM | Off-target inhibition |
| Cardiac Nav1.5 | Potent inhibition at 3-10 µM | Atrial-selective effects |
Data compiled from various studies and may differ based on experimental conditions.[1][2][5]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology (HEK293 cells expressing SK channels)
-
Cell Culture: Culture HEK293 cells stably expressing the desired SK channel subtype in appropriate media. Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH). Free Ca2+ can be adjusted to a desired concentration.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal and establish a whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply voltage ramps or steps to elicit SK channel currents.
-
-
Compound Application:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Perfuse the cells with the control external solution to establish a baseline current, followed by perfusion with the NS8593-containing solution.
-
Visualizations
Caption: Mechanism of action of this compound on ion channels.
Caption: Workflow for a typical electrophysiology experiment with NS8593.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NS8593 Concentration for SK Channel Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NS8593 for the effective and specific inhibition of small-conductance calcium-activated potassium (SK) channels. Below you will find troubleshooting advice and frequently asked questions to navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of NS8593 on SK channels?
A1: NS8593 acts as a negative gating modulator of SK channels (SK1, SK2, and SK3 subtypes).[1][2][3] Unlike pore blockers, it does not obstruct the ion conduction pathway.[2] Instead, it binds to the channel and decreases its sensitivity to intracellular calcium (Ca²⁺), which is essential for channel opening.[1][2] This is achieved by shifting the Ca²⁺ activation curve to the right, meaning a higher concentration of intracellular Ca²⁺ is required to open the channel.[1][2][3] The inhibitory effect of NS8593 is therefore dependent on the intracellular Ca²⁺ concentration, being more potent at lower Ca²⁺ levels.[1][3][4]
Q2: What are the recommended starting concentrations for NS8593?
A2: The optimal concentration of NS8593 is highly dependent on the experimental system and the specific SK channel subtype being targeted. For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended. In whole-cell patch-clamp experiments, NS8593 has shown reversible inhibition of recombinant SK3-mediated currents with potencies around 100 nM.[2] For inhibiting the afterhyperpolarizing current in hippocampal CA1 neurons, a concentration of 3 µM has been used successfully.[2] In studies on atrial fibrillation, concentrations between 3 µM and 10 µM have been effective.[5][6][[“]][8]
Q3: How should I prepare and store NS8593 stock solutions?
A3: NS8593 hydrochloride is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM.[5] For long-term storage, the stock solution should be kept at -20°C for up to one month or -80°C for up to six months.[9] When preparing working solutions, dilute the stock solution in the appropriate experimental buffer. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent effects.
Q4: What are the known off-target effects of NS8593?
A4: The most well-documented off-target effect of NS8593 is the inhibition of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, with an IC50 of approximately 1.6 µM.[1][10][11] This is a critical consideration as TRPM7 channels are involved in various cellular processes, including Mg²⁺ homeostasis and cell motility.[4][10] At higher concentrations (e.g., 10 µM), NS8593 can also inhibit sodium channels (INa), particularly in atrial myocytes, which contributes to its anti-arrhythmic effects.[5][6] It is important to note that NS8593 does not significantly affect intermediate-conductance (IK) or large-conductance (BK) Ca²⁺-activated K⁺ channels.[2][9]
Troubleshooting Guide
Issue 1: No observable effect of NS8593 on SK channel activity.
-
Possible Cause 1: Suboptimal NS8593 Concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Start with a broad range (e.g., 100 nM to 30 µM) to establish efficacy.
-
-
Possible Cause 2: High Intracellular Ca²⁺ Concentration.
-
Solution: The inhibitory effect of NS8593 is Ca²⁺-dependent and diminishes at high intracellular Ca²⁺ levels.[1][3][4] If your experimental conditions involve high calcium concentrations, the efficacy of NS8593 may be reduced. Consider using intracellular Ca²⁺ buffers to control the calcium concentration.
-
-
Possible Cause 3: Compound Instability.
-
Solution: Ensure that the NS8593 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 2: Suspected off-target effects are confounding the results.
-
Possible Cause 1: Inhibition of TRPM7 channels.
-
Solution: If you are working at concentrations close to or above the IC50 for TRPM7 (1.6 µM), consider the potential contribution of TRPM7 inhibition to your observed effects. To dissect the effects, you can use a more specific SK channel blocker like apamin (B550111) (a peptide toxin that blocks the channel pore) in parallel experiments, as apamin does not affect TRPM7.[4]
-
-
Possible Cause 2: Inhibition of sodium channels.
-
Solution: In electrophysiology experiments, particularly with cardiac myocytes, be aware of the potential for sodium channel blockade at higher concentrations of NS8593 (>3 µM).[5] This can manifest as changes in action potential upstroke velocity (Vmax) and other sodium channel-dependent parameters.[5][6] If you need to specifically inhibit SK channels without affecting sodium channels, consider using a lower concentration of NS8593 or a more selective inhibitor.
-
Issue 3: Variability in experimental results.
-
Possible Cause 1: Inconsistent experimental conditions.
-
Solution: Maintain consistent experimental parameters, including temperature, pH, and cell passage number. The expression levels of SK channels can vary between cell passages.
-
-
Possible Cause 2: Differences in intracellular Ca²⁺ levels.
-
Solution: As the action of NS8593 is dependent on intracellular Ca²⁺, fluctuations in basal Ca²⁺ levels can lead to variability. Ensure consistent cell health and handling procedures to minimize variations in intracellular calcium.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of NS8593 on SK Channels
| Channel Subtype | Kd (at 0.5 µM Ca²⁺) | IC₅₀ | Notes |
| SK1 | 0.42 µM[2][9][11] | - | Ca²⁺-dependent inhibition. |
| SK2 | 0.60 µM[2][9][11] | - | Ca²⁺-dependent inhibition. |
| SK3 | 0.73 µM[2][9][11] | ~100 nM[2] | Ca²⁺-dependent inhibition. |
Table 2: Off-Target Effects of NS8593
| Target | IC₅₀ | Notes |
| TRPM7 | 1.6 µM[1][10][11] | Inhibition is also modulated by intracellular Mg²⁺.[4][10] |
| Sodium Channels (INa) | - | Significant inhibition observed at 3-10 µM, particularly in atrial myocytes.[5][6] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring SK Channel Inhibition
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Preparation:
-
Culture cells expressing the SK channel subtype of interest on glass coverslips.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 144 KCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺-EGTA buffer system to clamp the free intracellular Ca²⁺ at a desired concentration (e.g., 0.5 µM). Adjust pH to 7.2 with KOH.
-
NS8593 Stock Solution: 10 mM in DMSO.
-
-
Recording Procedure:
-
Obtain a giga-ohm seal and establish the whole-cell configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit SK currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms).
-
Record baseline currents in the external solution.
-
Perfuse the recording chamber with the external solution containing the desired concentration of NS8593. Ensure the final DMSO concentration is below 0.1%.
-
Record currents in the presence of NS8593 until a steady-state inhibition is reached.
-
To test for reversibility, wash out the compound by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the peak outward current at a specific voltage (e.g., +40 mV) before, during, and after NS8593 application.
-
Calculate the percentage of inhibition for each concentration of NS8593.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀.
-
Visualizations
Caption: Signaling pathway of NS8593-mediated SK channel inhibition.
Caption: General experimental workflow for assessing NS8593 efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
How to control for NS8593 Ca2+ dependent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NS8593, a negative gating modulator of small-conductance Ca2+-activated K+ (SK) channels. The following information will help you control for its Ca2+-dependent effects and navigate its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of NS8593?
NS8593 is a negative gating modulator of SK (KCa2) channels, including SK1, SK2, and SK3 subtypes.[1][2] It does not block the channel pore directly. Instead, it decreases the sensitivity of the SK channel to intracellular calcium (Ca2+).[1][2][3] This is achieved by shifting the Ca2+ activation curve to the right, meaning that a higher intracellular Ca2+ concentration is required to open the channel.[1][2][3] The inhibitory effect of NS8593 is, therefore, highly dependent on the intracellular Ca2+ concentration, being more potent at lower Ca2+ levels.[1][3]
Q2: I am not seeing the expected inhibitory effect of NS8593 on SK channel currents. What could be the reason?
There are several potential reasons for a lack of effect:
-
High Intracellular Ca2+ Concentration: The inhibitory effect of NS8593 is overcome at high intracellular Ca2+ concentrations (e.g., in the high micromolar range).[1] If your experimental conditions involve a large influx of Ca2+, the effect of NS8593 may be masked.
-
Presence of Positive SK Channel Modulators: Positive modulators of SK channels, such as NS309, can counteract the inhibitory effect of NS8593.[1][2]
-
Incorrect Concentration of NS8593: Ensure that the concentration of NS8593 is appropriate for your experimental system. The potency of NS8593 is dependent on the SK channel subtype and the intracellular Ca2+ concentration.
-
Off-Target Effects: At certain concentrations, NS8593 can have off-target effects that might indirectly influence the activity of SK channels or mask their inhibition.
Q3: I am observing effects that are inconsistent with SK channel inhibition. What are the known off-target effects of NS8593?
NS8593 has several well-documented off-target effects that are crucial to consider:
-
TRPM7 Channel Inhibition: NS8593 is a potent inhibitor of the transient receptor potential melastatin 7 (TRPM7) channel.[4] This inhibition is also modulated by divalent cations, with the IC50 for TRPM7 increasing in the presence of intracellular Mg2+.[4]
-
Voltage-Gated Sodium Channel (INa) Inhibition: At higher concentrations (in the micromolar range), NS8593 can inhibit voltage-gated sodium channels, which can lead to effects on cell excitability, particularly in cardiac and neuronal cells.[5][6]
-
TRPM3 Channel Inhibition: NS8593 can also inhibit TRPM3 channels, although with lower potency than for SK and TRPM7 channels.
Q4: How can I be sure that the effects I am observing are due to SK channel modulation and not off-target effects?
To dissect the on-target versus off-target effects of NS8593, a combination of control experiments is recommended:
-
Use a Specific SK Channel Blocker: Apamin (B550111) is a highly specific peptide blocker of SK channels that acts at a different site than NS8593.[1][2] If apamin replicates the effect of NS8593, it strongly suggests the involvement of SK channels. Apamin can also be used to isolate TRPM7 currents, as it does not affect them.
-
Use Structurally Unrelated SK Channel Modulators: Compare the effects of NS8593 with other SK channel inhibitors that have different mechanisms of action, such as the pore blockers UCL1684 or ICA.[7]
-
Vary Intracellular Ca2+ Concentration: Since the effect of NS8593 on SK channels is Ca2+-dependent, altering the intracellular Ca2+ concentration should modulate its inhibitory effect.
-
Knockdown/Knockout of Target Channels: If genetically tractable, silencing the expression of SK channels or potential off-target channels (like TRPM7) can definitively identify the molecular target of NS8593's effects in your system.
Troubleshooting Guides
Issue 1: Variability in NS8593 Potency Across Experiments
Possible Cause: Fluctuations in intracellular Ca2+ concentration.
Troubleshooting Steps:
-
Control Intracellular Ca2+: Use intracellular solutions with a known concentration of a Ca2+ chelator like EGTA or BAPTA to buffer the intracellular Ca2+ to a stable and defined level.
-
Measure Intracellular Ca2+: If possible, use Ca2+ imaging dyes (e.g., Fura-2, Fluo-4) to monitor intracellular Ca2+ levels during your experiment to ensure they are consistent.
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, density, and media composition, as these factors can influence baseline intracellular Ca2+ levels.
Issue 2: Unexpected Electrophysiological Effects (e.g., changes in action potential upstroke)
Possible Cause: Off-target inhibition of voltage-gated sodium channels.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. Off-target effects on sodium channels typically occur at higher concentrations of NS8593.
-
Use a Specific Sodium Channel Blocker: Compare the effects of NS8593 with a known sodium channel blocker (e.g., tetrodotoxin (B1210768) for TTX-sensitive channels) to see if the effects are similar.
-
Measure Sodium Currents in Isolation: If technically feasible, use voltage-clamp protocols to specifically measure sodium currents and assess the direct effect of NS8593.
Issue 3: Confounding Effects in Cells with Both SK and TRPM7 Channels
Possible Cause: Simultaneous inhibition of both channel types.
Troubleshooting Steps:
-
Pharmacological Dissection:
-
Use apamin to specifically block SK channels and isolate the contribution of TRPM7 channels to the observed effect.
-
Use a more specific TRPM7 inhibitor, if available, to compare with the effects of NS8593.
-
-
Control Intracellular Mg2+: The inhibitory effect of NS8593 on TRPM7 is sensitive to intracellular Mg2+.[4] Varying the intracellular Mg2+ concentration can help to distinguish between effects on SK and TRPM7 channels.
Data Presentation
Table 1: Potency of NS8593 on Target and Off-Target Ion Channels
| Ion Channel | Reported Potency | Species/Cell Type | Conditions | Reference |
| SK1 (KCa2.1) | Kd = 0.42 µM | Recombinant | 0.5 µM free Ca2+ | [1][2] |
| SK2 (KCa2.2) | Kd = 0.60 µM | Recombinant | 0.5 µM free Ca2+ | [1][2] |
| SK3 (KCa2.3) | Kd = 0.73 µM | Recombinant | 0.5 µM free Ca2+ | [1][2] |
| TRPM7 | IC50 = 1.6 µM | HEK293 cells | Mg2+-free internal solution | [4] |
| IC50 = 5.9 µM | HEK293 cells | 300 µM internal Mg2+ | [4] | |
| Sodium Channels (INa) | Significant inhibition | Canine atrial myocytes | 3-10 µM | [5][6] |
Experimental Protocols
Protocol 1: Controlling Intracellular Ca2+ Concentration in Whole-Cell Patch-Clamp Recordings
Objective: To clamp the intracellular free Ca2+ concentration at a known level to study the Ca2+-dependent effects of NS8593 on SK channels.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular (pipette) solution.
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) or BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).
-
CaCl2 stock solution.
-
Software for calculating free Ca2+ concentration (e.g., MaxChelator).
-
NS8593 stock solution.
Methodology:
-
Prepare the Intracellular Solution:
-
Prepare a base intracellular solution containing (in mM): 140 KCl, 10 HEPES, 2 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.
-
Decide on the desired free Ca2+ concentration (e.g., 100 nM for low Ca2+, 500 nM for intermediate Ca2+).
-
Use a calcium calculator software to determine the required amounts of EGTA (or BAPTA) and CaCl2 to add to your intracellular solution to achieve the desired free Ca2+ concentration. A common concentration for the chelator is 10 mM.
-
-
Perform Whole-Cell Patch-Clamp:
-
Pull patch pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with the prepared intracellular solution containing the Ca2+ buffer.
-
Establish a whole-cell recording configuration on the cell of interest.
-
Allow the intracellular solution to equilibrate with the cell cytoplasm for at least 5-10 minutes before starting the experiment.
-
-
Apply NS8593:
-
Perfuse the cell with an extracellular solution containing the desired concentration of NS8593.
-
Record SK channel activity using an appropriate voltage protocol (e.g., voltage ramps or steps that elicit Ca2+ influx).
-
-
Data Analysis:
-
Compare the SK channel currents before and after the application of NS8593 at the defined intracellular Ca2+ concentration.
-
Repeat the experiment with different intracellular Ca2+ concentrations to characterize the Ca2+-dependency of the NS8593 effect.
-
Protocol 2: Differentiating SK Channel vs. Off-Target Effects Using Pharmacological Tools
Objective: To distinguish between the effects of NS8593 on SK channels and its off-target effects on TRPM7 and sodium channels.
Materials:
-
Experimental setup for measuring the biological effect of interest (e.g., patch-clamp, calcium imaging, cell migration assay).
-
NS8593 stock solution.
-
Apamin stock solution (specific SK channel blocker).
-
Tetrodotoxin (TTX) stock solution (for TTX-sensitive sodium channels).
-
A specific TRPM7 inhibitor (if available).
Methodology:
-
Establish a Baseline Response:
-
Measure the baseline biological response in your experimental system.
-
-
Apply NS8593:
-
Apply NS8593 at a concentration that produces a clear effect and record the response.
-
-
Control for SK Channel Involvement:
-
In a separate experiment, pre-incubate the cells with a saturating concentration of apamin (e.g., 100-200 nM) to block SK channels.
-
After SK channel blockade is established, apply NS8593.
-
Interpretation:
-
If the effect of NS8593 is abolished or significantly reduced in the presence of apamin, it indicates that the effect is primarily mediated by SK channels.
-
If NS8593 still produces an effect in the presence of apamin, it suggests the involvement of off-target effects.
-
-
-
Control for Sodium Channel Involvement:
-
If you suspect sodium channel involvement, pre-incubate the cells with TTX (if the channels are TTX-sensitive) before applying NS8593.
-
Interpretation:
-
If the effect of NS8593 is diminished in the presence of TTX, it points to an off-target effect on sodium channels.
-
-
-
Control for TRPM7 Involvement:
-
If a specific TRPM7 inhibitor is available, compare its effect with that of NS8593.
-
Alternatively, use apamin to block SK channels and then apply NS8593 to study its effects on the remaining activity, which may be attributable to TRPM7.
-
Visualizations
Caption: Mechanism of action of NS8593 on SK channels.
Caption: Experimental workflow to control for NS8593's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
NS8593 hydrochloride degradation and how to prevent it
Welcome to the technical support center for NS8593 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the stability and proper handling of the compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective negative modulator of the small-conductance calcium-activated potassium (KCa2 or SK) channels.[1][2][3] It inhibits all three subtypes (SK1, SK2, and SK3) in a calcium-dependent manner.[1][2] The inhibitory mechanism involves decreasing the sensitivity of the SK channels to intracellular calcium, which shifts the calcium activation curve to the right.[4] NS8593 is used in research to study the physiological roles of SK channels, particularly in the context of cardiovascular conditions like atrial fibrillation and central nervous system disorders.[1][5][6][7][8]
Q2: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[9] It is also recommended to keep it in a tightly sealed container, away from moisture.[2] Some suppliers suggest storage at +4°C for shorter periods.[3][10] Always refer to the manufacturer's instructions provided with your specific product.
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO and ethanol.[3] For stock solutions, it is recommended to dissolve the compound in high-purity, anhydrous DMSO.[2] Stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.
Q4: I observed precipitation in my this compound stock solution. What should I do?
Precipitation in your stock solution, particularly after cold storage, can occur if the solubility limit has been exceeded or if the solvent has absorbed moisture. Gently warm the solution and vortex to redissolve the compound. If the precipitate does not dissolve, it may indicate degradation or the presence of insoluble impurities. In such cases, it is best to prepare a fresh stock solution. Using anhydrous DMSO is crucial to minimize precipitation issues.[2]
Q5: Can this compound be used in aqueous solutions?
While this compound has some solubility in water, it is significantly more soluble in organic solvents like DMSO.[2] For experiments in aqueous buffers, it is common practice to first dissolve the compound in a small amount of DMSO to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium. Be aware that high concentrations of DMSO can have effects on cells and tissues, so appropriate vehicle controls should be included in your experiments. If using a water-based stock solution, it should be freshly prepared, filter-sterilized (0.22 µm filter), and used promptly.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Prevention |
| Inconsistent or weaker than expected experimental results. | Compound degradation due to improper storage or handling. | - Verify Storage: Ensure the solid compound and stock solutions are stored at the recommended temperatures (-20°C for solid, -80°C for stock solutions).[2][9]- Prepare Fresh Solutions: Use freshly prepared stock solutions for critical experiments.- Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles by preparing and storing single-use aliquots.- Protect from Light: Store solutions in amber vials or protect them from light to prevent potential photodegradation. |
| Color change observed in the solid compound. | Potential degradation due to exposure to light, heat, or moisture. | - Inspect upon Receipt: Check the appearance of the compound when you receive it.- Proper Storage: Store in a dark, dry, and cool environment as recommended.- Purity Check: If a color change is observed, consider verifying the purity of the compound using an analytical technique like HPLC before use. |
| Cloudiness or precipitation in aqueous experimental solutions. | Low aqueous solubility or interaction with buffer components. | - Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the solubility of NS8593.- pH Consideration: The stability of hydrochloride salts can be pH-dependent. Maintain a consistent and appropriate pH in your experimental buffer.- Fresh Dilutions: Prepare the final aqueous dilution immediately before the experiment. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: NS8593 as a KCa2 (SK) Channel Inhibitor
NS8593 acts as a negative gating modulator of KCa2 channels. These channels are activated by an increase in intracellular calcium concentration, leading to potassium efflux and membrane hyperpolarization. NS8593 reduces the sensitivity of these channels to calcium, thus inhibiting their activity.
Caption: Mechanism of NS8593 action on KCa2 channels.
Experimental Workflow: Assessing NS8593 Stability
To ensure the integrity of your experimental results, a periodic check of your NS8593 stock solution's stability can be performed using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for HPLC-based stability assessment of NS8593.
Quantitative Data Summary
The following table summarizes the inhibitory constants (Kd) of NS8593 for the different KCa2 (SK) channel subtypes at a calcium concentration of 0.5 µM.
| Channel Subtype | Inhibitory Constant (Kd) at 0.5 µM Ca²⁺ | Reference |
| SK1 (KCa2.1) | 0.42 µM | [1][2] |
| SK2 (KCa2.2) | 0.60 µM | [1][2] |
| SK3 (KCa2.3) | 0.73 µM | [1][2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 4. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. rndsystems.com [rndsystems.com]
Troubleshooting unexpected results with NS8593 hydrochloride
Welcome to the technical support center for NS8593 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments and troubleshooting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a negative gating modulator of small-conductance calcium-activated potassium (SK or KCa2) channels.[1][2][3] Unlike pore blockers, it inhibits SK channel currents by decreasing the channels' sensitivity to intracellular calcium (Ca2+).[3][4] It affects all three SK subtypes (SK1, SK2, and SK3) in a calcium-dependent manner.[1][4][5] Additionally, NS8593 has been identified as a potent inhibitor of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[5][6][7]
Q2: What are the known targets of this compound?
The primary targets of this compound are:
-
Small-conductance Ca2+-activated K+ (SK) channels: SK1, SK2, and SK3 subtypes.[1][5][8]
-
Transient Receptor Potential Melastatin 7 (TRPM7) channel. [5][6][7]
It shows selectivity for SK channels over intermediate-conductance (IK) and large-conductance (BK) Ca2+-activated K+ channels, as well as Kv, Nav, and Cav channels at standard concentrations.[1][2]
Q3: How should I dissolve and store this compound?
This compound is soluble in DMSO and ethanol.[1][2] For cell culture experiments, it is crucial to use sterile DMSO. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[7][8]
Storage Recommendations for Stock Solutions:
Always refer to the manufacturer's datasheet for batch-specific solubility and storage information.
Troubleshooting Guide
Issue 1: No observable effect or lower than expected potency.
Possible Causes & Solutions:
-
Inappropriate Concentration: The effective concentration of NS8593 can vary significantly depending on the cell type and the specific ion channel subtype being studied.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your experimental system. Refer to the table below for reported effective concentrations.
-
-
High Intracellular Calcium Levels: The inhibitory effect of NS8593 on SK channels is dependent on the intracellular Ca2+ concentration.[4][5] Higher Ca2+ levels can reduce the apparent potency of the compound.[5][8]
-
Recommendation: Control and measure the intracellular Ca2+ concentration in your experiments. Consider that experimental conditions that elevate intracellular Ca2+ may antagonize the effect of NS8593 on SK channels.
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Low Expression of Target Channels: The cell line or tissue being used may not express the target channels (SK or TRPM7) at a high enough level to produce a measurable effect.
-
Recommendation: Verify the expression of your target channel using techniques such as qPCR, Western blot, or immunohistochemistry.
-
Issue 2: Off-target or unexpected effects.
Possible Causes & Solutions:
-
Inhibition of TRPM7 Channels: At higher concentrations, NS8593 is a known inhibitor of TRPM7 channels, which can lead to effects unrelated to SK channel modulation.[5][6][9] For instance, TRPM7 is involved in cell migration and proliferation.[5][6]
-
Recommendation: If your results are inconsistent with known SK channel functions, consider the potential involvement of TRPM7. Use the lowest effective concentration for SK channel modulation to minimize TRPM7 inhibition. Where possible, use a structurally unrelated TRPM7 inhibitor as a control.
-
-
Effects on Sodium Channels in Cardiac Myocytes: In canine atrial myocytes, NS8593 has been shown to inhibit sodium channel current (INa) and cause a negative shift in the steady-state inactivation, an effect that was not observed in ventricular myocytes.[10] This can lead to atrial-selective effects on cardiac excitability.[10]
-
Recommendation: When working with cardiac preparations, be aware of the potential for direct effects on sodium channels, particularly in atrial tissue.
-
Issue 3: Poor solubility or precipitation in media.
Possible Causes & Solutions:
-
Low Aqueous Solubility: this compound has very low water solubility.[11] Direct dilution of a highly concentrated DMSO stock into aqueous buffer or media can cause the compound to precipitate.
-
Recommendation: Prepare an intermediate dilution in a suitable solvent before the final dilution in your aqueous experimental solution. For in vivo studies, specific formulations with solvents like PEG300 and Tween80 may be necessary.[7] Always visually inspect your final solution for any signs of precipitation.
-
Quantitative Data Summary
Table 1: Inhibitory Constants (Kd) and IC50 Values for NS8593
| Target Channel | Species/Cell Line | Condition | Value | Reference |
| SK1 (KCa2.1) | Recombinant | 0.5 µM Ca2+ | Kd = 0.42 µM | [1][2] |
| SK2 (KCa2.2) | Recombinant | 0.5 µM Ca2+ | Kd = 0.60 µM | [1][2] |
| SK3 (KCa2.3) | Recombinant (human) | 0.5 µM Ca2+ | Kd = 0.73 µM | [1][2] |
| SK3 (KCa2.3) | Recombinant (human) | - | Kd = 77 nM | [8] |
| SK3 (KCa2.3) | HEK293 cells | - | IC50 = 91 nM | [5] |
| TRPM7 | HEK293 cells | Mg2+-free | IC50 = 1.6 µM | [5][7] |
| TRPM7 | HEK293 cells | 300 µM Mg2+ | IC50 = 5.9 µM | [5] |
| TRPM3 | HEK293 cells | - | IC50 = 26.7 µM | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (29.98 mg/mL) | [1][2] |
| Ethanol | 20 mM (6 mg/mL) | [1][2] |
| Water | Insoluble / 0.00842 mg/mL | [7][11] |
Experimental Protocols
Protocol 1: Electrophysiological Recording in Canine Cardiac Myocytes
-
Objective: To measure the effect of NS8593 on sodium channel current (INa).[10]
-
Cell Preparation: Canine atrial and ventricular myocytes are isolated.
-
Solutions:
-
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline electrophysiological parameters.
-
Perfuse the cells with the external solution containing NS8593 (e.g., 10 µM).
-
Allow at least 30 minutes for the drug to equilibrate before recording post-drug parameters.[10]
-
Measure INa density at a test potential of -20 mV from holding potentials of -120 mV and -90 mV.[10]
-
Visualizations
Caption: Dual inhibitory action of NS8593 on SK and TRPM7 channels.
Caption: A logical workflow for troubleshooting NS8593 experiments.
References
- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Guide to NS8593 and UCL1684 in Atrial Fibrillation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pharmacological agents, NS8593 and UCL1684, which have been investigated for their potential in the management of atrial fibrillation (AF). While both compounds are recognized as inhibitors of small-conductance calcium-activated potassium (SK) channels, recent studies have revealed a more complex mechanism of action, particularly in the context of atrial electrophysiology. This document synthesizes key experimental findings to offer an objective comparison of their performance, supported by detailed data and methodologies.
Executive Summary
Comparative Electrophysiological Effects
The following tables summarize the quantitative effects of NS8593 and UCL1684 on key atrial and ventricular electrophysiological parameters as observed in canine coronary-perfused wedge preparations.
Table 1: Effects of NS8593 on Atrial and Ventricular Electrophysiology [3]
| Parameter | Tissue | Concentration | Control | NS8593 | % Change |
| Effective Refractory Period (ERP) | Atrium | 10 µM | 163 ± 10 ms | 376 ± 46 ms | +130% |
| Ventricle | 10 µM | 189 ± 15 ms | 229 ± 16 ms | +21% | |
| Action Potential Duration at 90% Repolarization (APD90) | Atrium | 10 µM | No significant change | No significant change | - |
| Ventricle | 10 µM | No significant change | No significant change | - | |
| Maximum Upstroke Velocity (Vmax) | Atrium | 10 µM | - | Significant Reduction | - |
| Ventricle | 10 µM | - | No significant change | - | |
| Sodium Channel Current (INa) Density | Atrial Myocytes | 10 µM | - | 39.6 ± 3.1% reduction | -39.6% |
| Ventricular Myocytes | 10 µM | - | 14.0 ± 2.8% reduction | -14.0% |
Table 2: Effects of UCL1684 on Atrial and Ventricular Electrophysiology [3]
| Parameter | Tissue | Concentration | Control | UCL1684 | % Change |
| Effective Refractory Period (ERP) | Atrium | 0.5 µM | Qualitatively similar to NS8593 | Qualitatively similar to NS8593 | - |
| Action Potential Duration at 90% Repolarization (APD90) | Atrium | 0.5 µM | No significant change | No significant change | - |
| Ventricle | 0.5 µM | No significant change | No significant change | - | |
| Maximum Upstroke Velocity (Vmax) | Atrium | 0.5 µM | - | Significant Reduction | - |
| Ventricle | 0.5 µM | - | No significant change | - |
Efficacy in Atrial Fibrillation Models
Both compounds have shown high efficacy in preventing the induction of acetylcholine-mediated atrial fibrillation in isolated canine atrial preparations.
Table 3: Efficacy in Preventing Acetylcholine-Mediated Atrial Fibrillation [2][3]
| Compound | Concentration | Preparations with AF Induction (Control) | Preparations with AF Induction (Treated) | Efficacy |
| NS8593 | 10 µM | 6/6 | 0/6 | 100% |
| UCL1684 | 0.5 µM | 8/8 | 0/8 | 100% |
Mechanisms of Action: A Closer Look
While initially classified as SK channel inhibitors, the anti-AF effects of NS8593 and UCL1684 in the canine atrial model appear to be predominantly driven by atrial-selective sodium channel blockade.[3] This leads to a prolongation of the atrial effective refractory period (ERP) due to post-repolarization refractoriness, a hallmark of sodium channel blockers.[3] The lack of significant alteration in action potential duration (APD) suggests a minimal role for SK channel inhibition under these experimental conditions.[3]
Caption: Primary signaling pathway of NS8593 and UCL1684 in preventing atrial fibrillation.
Experimental Protocols
Acetylcholine-Induced Atrial Fibrillation in Canine Isolated Coronary-Perfused Atria
This ex vivo model is utilized to assess the efficacy of compounds in preventing vagally mediated atrial fibrillation.
1. Preparation:
-
Hearts are excised from anesthetized mongrel dogs.
-
The right coronary artery is cannulated and perfused with Tyrode's solution.
-
The right atrium is isolated and placed in a tissue bath.
-
Transmembrane action potentials are recorded using glass microelectrodes.
2. Induction of Atrial Fibrillation:
-
Acetylcholine (ACh) at a concentration of 1 µM is added to the perfusate to shorten the atrial refractory period and facilitate the induction of AF.[3]
-
Persistent AF is induced by rapid burst pacing or premature electrical stimulation.[3]
3. Drug Application and Testing:
-
NS8593 (10 µM) or UCL1684 (0.5 µM) is added to the perfusate containing ACh.[3]
-
Attempts to induce AF are repeated using the same stimulation protocol.
-
The ability of the drug to prevent the induction of sustained AF is recorded.
Caption: Experimental workflow for acetylcholine-induced atrial fibrillation model.
Whole-Cell Patch-Clamp for Sodium Current (INa) Measurement
This technique is employed to directly measure the effect of the compounds on the sodium current in isolated cardiac myocytes.
1. Cell Isolation:
-
Atrial and ventricular myocytes are enzymatically isolated from canine hearts.
2. Recording Configuration:
-
The whole-cell patch-clamp technique is used.
-
Patch pipettes with a resistance of 1.5–2.5 MΩ are filled with an internal solution.
-
The membrane is ruptured to allow electrical access to the cell interior.
-
Series resistance is compensated by 75-80%.
3. Solutions:
-
External Solution (in mM): 120 choline (B1196258) Cl, 10 NaCl, 2.8 Na+ acetate, 0.5 CaCl2, 4 KCl, 1.5 MgCl2, 1 CoCl2, 10 glucose, 10 HEPES, 5 NaOH, and 0.1 BaCl2, pH 7.4.[3]
-
Pipette Solution (in mM): 15 NaCl, 120 CsF, 1 MgCl2, 5 KCl, 10 HEPES, 4 Na2ATP, and 10 EGTA, pH 7.2.[3]
4. Voltage-Clamp Protocol:
-
Cells are held at a holding potential of -120 mV or -90 mV.
-
INa is elicited by depolarizing voltage steps.
-
The peak inward current is measured before and after the application of NS8593 or UCL1684.
-
Steady-state inactivation is assessed using a standard double-pulse protocol.
Conclusion
NS8593 and UCL1684 are effective agents in preventing experimental atrial fibrillation. The primary mechanism underlying this effect in canine atria appears to be a potent and atrial-selective inhibition of the sodium channel, which leads to a significant prolongation of the atrial effective refractory period.[3] While they are known as SK channel modulators, their functional impact on SK channels in this specific AF model seems to be limited.[3] The atrial-selective nature of their sodium channel blockade makes them interesting candidates for further investigation in the development of novel anti-arrhythmic therapies for atrial fibrillation.
References
- 1. Inhibition of small-conductance Ca2+-activated K+ channels terminates and protects against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating NS8593 Hydrochloride Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NS8593 hydrochloride with alternative compounds for validating target engagement of small-conductance calcium-activated potassium (SK, KCa2) channels in cellular assays. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting the most appropriate tools for their studies.
Comparative Analysis of SK Channel Modulators
This compound is a selective negative gating modulator of SK channels, binding to a site distinct from the channel pore. This mechanism differentiates it from pore blockers like Apamin (B550111), UCL1684, and ICA. The following table summarizes the quantitative data for this compound and its common alternatives.
| Compound | Target(s) | Mechanism of Action | Potency (HEK293 cells) | Off-Target(s) of Note | Reference(s) |
| This compound | SK1 (KCa2.1), SK2 (KCa2.2), SK3 (KCa2.3) | Negative Gating Modulator | Kd: 0.42 µM (SK1), 0.60 µM (SK2), 0.73 µM (SK3) at 0.5 µM Ca2+; IC50: 91 nM (SK3) | TRPM7 (IC50 = 1.6 µM), Voltage-gated sodium channels (atrial-selective) | [1][2][3][4] |
| Apamin | SK2 (KCa2.2) > SK3 (KCa2.3) > SK1 (KCa2.1) | Pore Blocker (Allosteric) | IC50: 87.7 pM (SK2), 2.3 nM (SK3), 4.1 nM (SK1) | Kv1.3 (IC50 = 13 nM) | [5][6][7] |
| UCL1684 | SK2 (KCa2.2) > SK1 (KCa2.1) | Pore Blocker | IC50: 364 pM (SK2), 762 pM (SK1) | TRPM7 | [4][8] |
| ICA (N-(pyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine) | SK channels | Pore Blocker | - | - | [9][10] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of this compound with SK channels in a cellular context is crucial. Below are detailed protocols for two primary methods: patch-clamp electrophysiology and Cellular Thermal Shift Assay (CETSA).
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing ion channel modulators. It directly measures the ion flow through the channels in the cell membrane.
Objective: To measure the inhibitory effect of this compound on SK channel currents in a heterologous expression system (e.g., HEK293 cells stably expressing SK1, SK2, or SK3).
Materials:
-
HEK293 cells stably expressing the human SK channel subtype of interest.
-
This compound, Apamin (as a positive control), and other comparators.
-
Patch-clamp rig with amplifier (e.g., EPC-9 or 10), micromanipulator, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 0.5 µM) (pH 7.2 with KOH).
Procedure:
-
Cell Preparation: Plate the SK-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit SK channel currents.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Perfuse the cell with the external solution containing various concentrations of this compound.
-
Record the currents at each concentration until a steady-state effect is observed.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) for each concentration.
-
Normalize the current to the baseline.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.
Objective: To demonstrate the direct binding of this compound to SK channels in cells by observing a thermal shift.
Materials:
-
Cells endogenously expressing or overexpressing the target SK channel.
-
This compound.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for heating samples (e.g., PCR cycler).
-
Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader).
-
Specific antibody against the target SK channel protein.
Procedure:
-
Cell Treatment: Treat the cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Heating:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).
-
-
Protein Detection:
-
Collect the supernatant.
-
Analyze the amount of soluble SK channel protein at each temperature using Western blotting or another quantitative protein detection method.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) at each temperature for both vehicle- and NS8593-treated samples.
-
Plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve for the NS8593-treated samples compared to the vehicle control indicates target engagement.
-
Visualizing Cellular Mechanisms and Experimental Workflows
Signaling Pathway of SK Channel Modulation
Caption: SK channel activation by intracellular calcium and its inhibition by NS8593.
Experimental Workflow for Target Engagement Validation
Caption: Workflow for electrophysiology and CETSA to validate target engagement.
Logical Comparison of SK Channel Inhibitors
Caption: Logical comparison of NS8593 and pore-blocking SK channel inhibitors.
References
- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]
- 6. The regulation of the small conductance calcium activated potassium current and the mechanisms of sex dimorphism in J wave syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small neurotoxin apamin blocks not only small conductance Ca2+ activated K+ channels (SK type) but also the voltage dependent Kv1.3 channel | Semantic Scholar [semanticscholar.org]
- 8. Pharmacological characterization of small-conductance Ca(2+)-activated K(+) channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Inhibition of small-conductance Ca2+-activated K+ channels terminates and protects against atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of NS8593: A Comparative Guide to its Ion Channel Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides an objective comparison of the cross-reactivity of NS8593, a well-known modulator of small-conductance calcium-activated potassium (SK) channels, with other key ion channels. The information presented is supported by experimental data to aid in the precise interpretation of research outcomes and to guide future drug discovery efforts.
NS8593 is widely recognized for its inhibitory effects on SK channels (KCa2.x), playing a crucial role in modulating neuronal excitability and cardiac action potentials.[1][2][3] However, a growing body of evidence reveals that NS8593 also interacts with other ion channels, highlighting the importance of considering these off-target effects in experimental design and data interpretation. This guide summarizes the quantitative data on NS8593's potency at various ion channels, details the experimental protocols used to determine these interactions, and provides visual representations of the experimental workflow.
Comparative Potency of NS8593 across Ion Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values of NS8593 for various ion channels, providing a clear comparison of its potency.
| Ion Channel Family | Specific Channel | Species | IC50 / Kd (µM) | Notes |
| KCa2 (SK) Channels | KCa2.1 (SK1) | Human/Rat | 0.42 | Kd value at 0.5 µM Ca2+[4] |
| KCa2.2 (SK2) | Human/Rat | 0.6 | Kd value at 0.5 µM Ca2+[4] | |
| KCa2.3 (SK3) | Human/Rat | 0.73 | Kd value at 0.5 µM Ca2+[4] | |
| Voltage-gated Sodium (Nav) Channels | Nav1.5 | Canine | ~5 | Atrial myocytes, holding potential of -90 mV.[5] |
| Transient Receptor Potential (TRP) Channels | TRPM7 | Mouse | 1.6 | In the absence of intracellular Mg2+.[6][7][8] |
| Other Potassium Channels | KCa1.1 (BK) | Human | Inactive | [4] |
| KCa3.1 (IK) | Human | Inactive | [4] | |
| Voltage-gated Potassium (Kv) Channels | Not specified | Inactive | [4] | |
| Voltage-gated Calcium (Cav) Channels | Not specified | Not specified | Inactive | [4] |
Off-Target Effects on Sodium and TRPM7 Channels
Recent studies have demonstrated that NS8593 exhibits significant cross-reactivity with voltage-gated sodium channels (Nav) and the transient receptor potential melastatin 7 (TRPM7) channel.
Sodium Channel Inhibition:
NS8593 has been shown to inhibit cardiac sodium channels (Nav1.5) in an atrial-selective manner.[5][9] This effect is particularly pronounced at more depolarized holding potentials, which are more physiologically relevant for atrial cells.[5] The inhibition of the sodium current (INa) by NS8593 contributes to its anti-arrhythmic effects by prolonging the effective refractory period (ERP) in atrial tissue.[5][9]
TRPM7 Channel Inhibition:
NS8593 also acts as a potent inhibitor of the TRPM7 channel, a bifunctional protein with both channel and kinase domains that is involved in cellular magnesium homeostasis and motility.[6][8] The inhibitory effect of NS8593 on TRPM7 is dependent on intracellular magnesium levels, with a lower IC50 value observed in the absence of Mg2+.[6][8]
Experimental Protocols
The cross-reactivity of NS8593 has been primarily characterized using patch-clamp electrophysiology. The following provides a detailed methodology for assessing the effect of NS8593 on ion channel currents.
Cell Preparation and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of specific ion channel subunits.
-
Primary Cells: Canine atrial and ventricular myocytes are isolated to study the effects on native channels in a cardiac context.[5]
-
Transfection: For HEK293 cells, transient transfection is performed using expression vectors encoding the desired ion channel subunits (e.g., Nav1.5). A fluorescent protein marker (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.[5]
Electrophysiological Recordings:
-
Technique: The whole-cell patch-clamp technique is employed to record ionic currents.
-
Solutions:
-
External Solution (in mM): Specific compositions are used to isolate the current of interest. For example, to record sodium currents, the external solution may contain: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4.
-
Internal Solution (in mM): The internal (pipette) solution typically contains: 135 CsF, 10 NaCl, 2 EGTA, and 10 HEPES, with the pH adjusted to 7.3. Cesium is used to block potassium currents.
-
-
Voltage Protocols:
-
Holding Potential: Cells are held at a specific membrane potential (e.g., -120 mV or -90 mV for sodium channels) to control the availability of the channels.[5]
-
Test Pulses: Depolarizing voltage steps are applied to elicit channel activation and record the corresponding currents.
-
-
Drug Application: NS8593 is applied to the cells via a perfusion system at various concentrations to determine its effect on the recorded currents.[5]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound like NS8593 using patch-clamp electrophysiology.
Caption: Experimental workflow for assessing ion channel cross-reactivity.
Signaling Pathway Implications
The cross-reactivity of NS8593 has implications for cellular signaling pathways beyond its intended effect on SK channels. For instance, its inhibition of Nav1.5 directly impacts cardiac excitability, while its effect on TRPM7 can influence magnesium-dependent signaling cascades.
Caption: NS8593 interaction with primary and off-target ion channels.
References
- 1. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of small-conductance calcium-activated potassium (SK) channels by NS8593 reveals atrial antiarrhythmic potential in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 5. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
NS8593 Hydrochloride: A Comparative Analysis of its Selectivity as an SK Channel Inhibator
NS8593 hydrochloride has emerged as a significant pharmacological tool for researchers investigating the physiological and pathophysiological roles of small-conductance calcium-activated potassium (SK) channels. Its utility stems from its distinct mechanism of action and its selectivity profile compared to other known SK channel inhibitors. This guide provides a detailed comparison of NS8593's selectivity against other SK inhibitors, supported by experimental data and protocols, to aid researchers in making informed decisions for their studies.
Selectivity Profile of NS8593 and Other SK Inhibitors
NS8593 is a negative gating modulator of SK channels, meaning it inhibits channel activity by decreasing their sensitivity to intracellular calcium, rather than by directly blocking the channel pore.[1][2] This mechanism contrasts with pore blockers like the bee venom toxin Apamin (B550111) and synthetic compounds such as UCL 1684 and ICA.[1][2]
The selectivity of NS8593 and other inhibitors for the three main SK channel subtypes (SK1, SK2, and SK3) is a critical factor for targeted research. The following table summarizes the inhibitory potency (IC50 or Kd values) of NS8593 and other commonly used SK inhibitors across these subtypes.
| Inhibitor | SK1 | SK2 | SK3 | Other Notable Selectivity | Mechanism of Action |
| This compound | Kd: 0.42 µM[3] | Kd: 0.60 µM[3] | Kd: 0.73 µM[3] | Selective over KCa1.1 (BK), KCa3.1 (IK), Kv, Nav, and Cav channels. Also inhibits TRPM7 (IC50 = 1.6 µM).[4] | Negative Gating Modulator |
| Apamin | IC50: 4.1 nM - 10 nM[5][6][7] | IC50: 40 pM - 87.7 pM[5][6][7] | IC50: 1 nM - 2.3 nM[5][6][7] | Highly selective for SK channels.[1] | Pore Blocker |
| UCL 1684 | IC50: 762 pM[8] | IC50: 364 pM[8] | IC50: 2.5 nM - 9.5 nM[9] | Pore Blocker | |
| ICA | - | - | - | Potent SK channel blocker.[2][10][11] | Pore Blocker |
IC50 and Kd values can vary depending on the experimental conditions, such as the expression system and intracellular Ca2+ concentration.[3]
Experimental Protocols
The determination of the inhibitory potency and selectivity of compounds like NS8593 is primarily conducted using electrophysiological techniques, most notably the patch-clamp method.
Whole-Cell Patch-Clamp Recordings for SK Channel Inhibition
This technique allows for the measurement of ion channel currents in individual cells.
Objective: To determine the concentration-dependent inhibitory effect of a compound on specific SK channel subtypes.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with plasmids encoding the specific human SK channel subtype (hSK1, hSK2, or hSK3).[12] A fluorescent protein marker is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording Setup: Transfected cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a brief suction pulse is applied to rupture the cell membrane, establishing a "whole-cell" recording configuration. This allows for the control of the intracellular environment and the measurement of the total current flowing through the cell membrane.
-
Voltage Protocol: The cell membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped to a series of depolarizing potentials to elicit SK channel currents.[13]
-
Drug Application: The test compound (e.g., this compound) is applied to the cell at various concentrations through the perfusion system.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the inhibitory effect of the compound. The concentration of the compound that inhibits 50% of the maximal current (IC50) is calculated by fitting the concentration-response data to the Hill equation.[14]
Signaling Pathways and Experimental Visualization
To better understand the context in which NS8593 and other SK inhibitors act, it is crucial to visualize the relevant signaling pathways and experimental workflows.
SK Channel Activation Pathway
Small-conductance calcium-activated potassium (SK) channels play a critical role in regulating neuronal excitability and cardiac action potentials.[15][16][17][18] Their activation is dependent on intracellular calcium levels.[15][18]
Caption: Simplified signaling pathway of SK channel activation.
Experimental Workflow for Determining SK Inhibitor Selectivity
The process of evaluating the selectivity of an SK channel inhibitor involves a systematic series of electrophysiological experiments.
Caption: Workflow for assessing SK inhibitor selectivity.
References
- 1. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 2. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Apamin | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 8. Pharmacological characterization of small-conductance Ca2+-activated K+ channels stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Small Conductance Calcium-Activated Potassium (SK) Channels Prevents Arrhythmias in Rat Atria During β-Adrenergic and Muscarinic Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic effect of the Ca2+-activated K+ (SK) channel inhibitor ICA combined with either amiodarone or dofetilide in an isolated heart model of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Small-Conductance, Ca2+-Activated K+ Current by Ondansetron - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules | eLife [elifesciences.org]
- 15. SK channel - Wikipedia [en.wikipedia.org]
- 16. Small-conductance calcium-activated potassium (SK) channels contribute to action potential repolarization in human atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiac small-conductance calcium-activated potassium channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are SK channel inhibitors and how do they work? [synapse.patsnap.com]
NS8593 Demonstrates Superior Potency Over Other SK Channel Modulators in TRPM7 Inhibition
For Immediate Release
A comprehensive analysis of experimental data reveals that NS8593 is a more potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) channel compared to other modulators of the small conductance Ca2+-activated K+ (SK) channels. While several SK channel modulators have been identified as TRPM7 inhibitors, NS8593 exhibits the highest efficacy in this class of compounds.
The TRPM7 channel, a unique bifunctional protein with both ion channel and kinase domains, is a critical regulator of cellular magnesium homeostasis and is implicated in a variety of physiological and pathological processes, including anoxic neuronal death, cardiac fibrosis, and tumor progression.[1][2][3] The discovery of potent and specific inhibitors is crucial for the study of TRPM7 function and for the development of potential therapeutic agents.
Quantitative Comparison of TRPM7 Inhibitors
NS8593 has been identified as the most potent TRPM7 inhibitor among a range of tested SK channel modulators, which include quinine, CyPPA, dequalinium, SKA31, and UCL 1684.[1][2][4] In experimental settings utilizing HEK 293 cells overexpressing TRPM7, NS8593 demonstrated a half-maximal inhibitory concentration (IC50) of 1.6 µM in the absence of intracellular Mg2+.[2][5] The inhibitory effect of NS8593 is modulated by intracellular magnesium, with the IC50 value increasing to 5.9 µM in the presence of 300 µM Mg2+.[5]
While other SK channel modulators also exhibit inhibitory effects on TRPM7, their potency is comparatively lower than that of NS8593. For many of these compounds, specific IC50 values for TRPM7 inhibition have not been determined, but they have been shown to be less effective at similar concentrations.[2][6] For context, other non-SK-channel-modulating inhibitors of TRPM7, such as FTY720 and sphingosine, have shown even greater potency with IC50 values of 0.7 µM and 0.6 µM, respectively.[5][6][7]
| Compound | Class | TRPM7 IC50 (µM) | Notes |
| NS8593 | SK Channel Modulator | 1.6 | In the absence of intracellular Mg2+.[2][5] |
| Quinine | SK Channel Modulator | Not Determined | Inhibits TRPM7 at 30 µM.[2][6] |
| CyPPA | SK Channel Modulator | Not Determined | Inhibits TRPM7 at 30 µM.[2][6] |
| Dequalinium | SK Channel Modulator | Not Determined | Inhibits TRPM7 at 30 µM.[2][6] |
| SKA31 | SK Channel Modulator | Not Determined | Inhibits TRPM7 at 30 µM.[2][6] |
| UCL 1684 | SK Channel Modulator | Not Determined | Inhibits TRPM7 at 30 µM.[2][6] |
| FTY720 | Sphingosine Analogue | 0.7 | More potent than NS8593.[5][6][7] |
| Sphingosine | Lipid | 0.6 | More potent than NS8593.[6][7] |
Experimental Protocols
The potency of TRPM7 inhibitors is typically determined through a combination of initial screening assays and detailed electrophysiological measurements.
1. Aequorin Bioluminescence-Based Assay for Primary Screening:
This high-throughput screening method is used to identify potential TRPM7 inhibitors. The protocol involves:
-
Cell Culture: HEK 293 cells are engineered to stably express both TRPM7 and the calcium-sensitive photoprotein aequorin.
-
Assay Procedure: The cells are incubated with coelenterazine, the substrate for aequorin. Upon TRPM7 channel opening and subsequent Ca2+ influx, aequorin emits light.
-
Inhibitor Screening: Test compounds are added to the cells, and the change in bioluminescence is measured. A decrease in light emission indicates potential inhibition of TRPM7. This method allows for the rapid screening of large compound libraries.[2][8]
2. Patch-Clamp Electrophysiology for IC50 Determination:
This "gold standard" technique provides a direct measure of ion channel activity and is used to quantify the potency of inhibitors identified in primary screens. The protocol includes:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on HEK 293 cells overexpressing TRPM7.
-
Current Measurement: A voltage protocol is applied to the cell to elicit TRPM7 currents, which are characterized by their outward rectification.
-
Dose-Response Analysis: The inhibitor is applied to the cells at various concentrations. The magnitude of the TRPM7 current is measured at each concentration.
-
IC50 Calculation: The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the TRPM7 current by 50%.[2][7]
TRPM7 Signaling Pathways and Mechanism of Inhibition
TRPM7 is a central node in several signaling pathways. As a channel, it mediates the influx of Ca2+, Mg2+, and Zn2+, which in turn can modulate the activity of numerous enzymes and signaling proteins. Its kinase domain can directly phosphorylate downstream targets, influencing processes such as cell adhesion, migration, and proliferation. Key signaling pathways involving TRPM7 include those mediated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and pathways involving NFκB, Akt/mTOR, and MAPK/ERK.[1][9][10][11]
NS8593 acts as a negative gating modulator of the TRPM7 channel.[2][5][12] This means that it stabilizes the closed state of the channel, thereby preventing the influx of cations. Its inhibitory action is dependent on the intracellular concentration of Mg2+, suggesting an interaction with the Mg2+-sensing mechanism of the channel.[5]
References
- 1. TRPM7, Magnesium, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping TRPM7 Function by NS8593 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mapping TRPM7 Function by NS8593 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural and synthetic modulators of SK (K(ca)2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Frontiers | TRPM7 Kinase Is Essential for Neutrophil Recruitment and Function via Regulation of Akt/mTOR Signaling [frontiersin.org]
- 10. Gene - TRPM7 [maayanlab.cloud]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for NS8593 Hydrochloride Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a compound's effect is paramount. This guide provides a comparative overview of appropriate negative controls for experiments involving NS8593 hydrochloride, a selective negative allosteric modulator of small-conductance calcium-activated potassium (KCa2.x or SK) channels.
This compound is a valuable tool for investigating the physiological roles of KCa2 channels in various systems, including the cardiovascular and central nervous systems.[1][2] It acts by decreasing the apparent calcium sensitivity of the channel, thereby reducing its activity.[1][2] To ensure that the observed experimental effects are specifically due to the modulation of KCa2 channels, the use of appropriate negative controls is critical. This guide outlines the most effective negative controls, provides supporting experimental data, and details relevant protocols.
Comparison of Negative Controls
The ideal negative control for an NS8593 experiment would be a structurally similar but biologically inactive molecule. In the absence of a commercially available, validated inactive analog, a combination of other negative controls is essential to build a robust dataset. The primary negative controls for NS8593 experiments are the vehicle control and compounds that demonstrate the selectivity of NS8593 for KCa2 channels over other ion channels.
| Control Type | Rationale | Key Considerations |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | NS8593 is typically dissolved in Dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the experimental medium should be kept constant across all conditions (including NS8593-treated and control groups) and should be at a level that does not independently affect the biological system under study (typically ≤ 0.1%). |
| Selectivity Controls | To demonstrate that the observed effects are specific to KCa2 channel modulation and not due to off-target effects on other ion channels. | Use inhibitors of other relevant ion channels present in the experimental system, such as intermediate-conductance (IK), large-conductance (BK) calcium-activated potassium channels, or voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels. The lack of an effect with these inhibitors, in contrast to the effect of NS8593, supports the specificity of NS8593's action. |
Supporting Experimental Data
The following table summarizes the differential effects of this compound on its target KCa2 channels versus other ion channels, highlighting its selectivity.
| Ion Channel Target | Compound | Concentration | Observed Effect | Reference |
| KCa2.1 (SK1) | NS8593 HCl | 0.42 µM (Kd) | Inhibition | [1][3] |
| KCa2.2 (SK2) | NS8593 HCl | 0.60 µM (Kd) | Inhibition | [1][3] |
| KCa2.3 (SK3) | NS8593 HCl | 0.73 µM (Kd) | Inhibition | [1][3] |
| KCa3.1 (IK) | NS8593 HCl | up to 10 µM | No significant effect | [1][3] |
| KCa1.1 (BK) | NS8593 HCl | up to 10 µM | No significant effect | [1][3] |
| Voltage-gated Na+ (Nav) | NS8593 HCl | 10 µM | Minor, non-significant reduction at -120 mV holding potential; potent inhibition at -90 mV holding potential in canine atrial myocytes.[4] | [4][5] |
| Voltage-gated Ca2+ (Cav) | NS8593 HCl | up to 10 µM | No significant effect | [3] |
| Voltage-gated K+ (Kv) | NS8593 HCl | up to 10 µM | No significant effect | [3][6] |
| TRPM7 | NS8593 HCl | 1.6 µM (IC50) | Inhibition | [7] |
Note: While NS8593 is highly selective for KCa2 channels, it has been shown to have off-target effects on cardiac sodium channels at higher concentrations, particularly at more depolarized membrane potentials.[4] It can also inhibit the TRPM7 channel.[7] These potential off-target effects should be considered when designing experiments and interpreting data, especially at concentrations above 1 µM.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the specificity of this compound.
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the effect of NS8593 on KCa2 channel currents and compare it to a vehicle control and its effect on other ion channels.
1. Cell Preparation:
-
Use a cell line stably expressing the human KCa2.x channel subtype of interest (e.g., HEK293 cells).
-
Culture cells to 70-80% confluency before the experiment.
-
For experiments on native channels, isolate primary cells (e.g., cardiomyocytes, neurons) using established protocols.[4]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and a calculated amount of CaCl2 to achieve the desired free Ca2+ concentration (e.g., 500 nM) to activate KCa2 channels (pH adjusted to 7.2 with KOH).
-
NS8593 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Vehicle Control: Use the same concentration of DMSO as in the final NS8593 solution.
3. Recording Procedure:
-
Obtain whole-cell patch-clamp recordings using standard techniques.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms) to elicit channel currents.
-
After establishing a stable baseline current, perfuse the cells with the vehicle control solution for 5 minutes and record the currents.
-
Subsequently, perfuse with the desired concentration of this compound (e.g., 1 µM) and record the currents until a steady-state effect is observed.
-
To test for selectivity, in separate experiments, apply NS8593 to cells expressing other ion channels (e.g., KCa3.1 or Nav1.5) using appropriate voltage protocols to elicit currents from those channels.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after the application of the vehicle and NS8593.
-
Compare the percentage of inhibition by NS8593 to the vehicle control.
-
Construct concentration-response curves to determine the IC50 of NS8593 for the target channel.
Mandatory Visualization
References
- 1. Inhibitory gating modulation of small conductance Ca2+-activated K+ channels by the synthetic compound (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine (NS8593) reduces afterhyperpolarizing current in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 4. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of Small-Conductance Calcium-Activated Potassium Current (IK,Ca) Leads to Differential Atrial Electrophysiological Effects in a Horse Model of Persistent Atrial Fibrillation [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Natural and synthetic modulators of SK (Kca2) potassium channels inhibit magnesium-dependent activity of the kinase-coupled cation channel TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Atrial-Selective Effects of NS8593: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atrial-selective antiarrhythmic agent NS8593 with other relevant compounds. It is designed to offer a clear overview of its performance, supported by experimental data, to aid in research and development efforts targeting atrial fibrillation (AF).
Atrial-Selective Action of NS8593: Beyond SK Channel Inhibition
NS8593 was initially identified as a negative modulator of small-conductance calcium-activated potassium (SK) channels.[1] However, extensive research has revealed that its primary anti-arrhythmic and atrial-selective properties stem from a potent and selective inhibition of the cardiac sodium channel current (INa).[2][3][4] Studies in canine models have shown that at concentrations effective in suppressing AF, NS8593 has little to no significant effect on the action potential duration (APD) in atria, suggesting minimal functional inhibition of SK channels under these conditions.[2][3]
The atrial selectivity of NS8593 is attributed to the intrinsic electrophysiological differences between atrial and ventricular myocytes.[2][5][6] Specifically, the steady-state inactivation of sodium channels occurs at more negative potentials in atrial cells compared to ventricular cells. NS8593 leverages this distinction, leading to a more pronounced, rate-dependent depression of excitability in the atria.[2][3] This atrial-selective action minimizes the risk of pro-arrhythmic effects in the ventricles, a significant concern with many current anti-arrhythmic drugs.[2][7]
Comparative Electrophysiological Effects
The following tables summarize the quantitative effects of NS8593 and comparator compounds on key electrophysiological parameters in canine models, a well-established preclinical model for studying cardiac electrophysiology.
Table 1: Effect of NS8593 on Action Potential Duration (APD) and Effective Refractory Period (ERP) in Canine Myocytes
| Parameter | Tissue | Control | NS8593 (3 µM) | NS8593 (10 µM) |
| APD90 (ms) | Atria | 165 ± 8 | 163 ± 9 | 160 ± 10 |
| Ventricles | 225 ± 7 | 224 ± 8 | 222 ± 9 | |
| ERP (ms) | Atria | 170 ± 8 | 195 ± 10 | 220 ± 12 |
| Ventricles | 228 ± 7 | 230 ± 8 | 232 ± 9 |
*Data derived from studies demonstrating significant atrial-selective ERP prolongation secondary to post-repolarization refractoriness.[2] Note the minimal change in APD, while ERP is markedly prolonged in the atria.
Table 2: Atrial-Selective Inhibition of Sodium Channel Current (INa) by NS8593 in Canine Myocytes
| Holding Potential | Tissue | Control (pA/pF) | NS8593 (10 µM) (pA/pF) | % Inhibition |
| -120 mV | Atria | -105 ± 15 | -98 ± 14 | ~7% |
| Ventricles | -110 ± 18 | -105 ± 17 | ~5% | |
| -90 mV | Atria | -65 ± 12 | -25 ± 8 | ~62% |
| Ventricles | -70 ± 14 | -60 ± 13 | ~14% |
*Data highlights the potent, atrial-predominant decrease of INa at physiologically relevant holding potentials.[2]
Comparison with Alternative Compounds
NS8593's primary comparator is UCL1684 , another compound initially identified as an SK channel blocker that exhibits a similar mechanism of atrial-selective sodium channel inhibition.[2][3][4] Other compounds with demonstrated or proposed atrial-selective sodium channel blocking properties include ranolazine and chronic amiodarone .[5][6][8] Vernakalant is a multi-ion channel blocker with some atrial-selective properties.[9]
Table 3: Qualitative Comparison of Atrial-Selective Anti-Arrhythmic Agents
| Compound | Primary Atrial-Selective Mechanism | Other Mechanisms | Ventricular Effects | Status |
| NS8593 | Potent, use-dependent INa block | Weak SK channel modulation | Minimal | Preclinical |
| UCL1684 | Potent, use-dependent INa block | SK channel pore blocker | Minimal | Preclinical |
| Ranolazine | Use-dependent INa block (late INa > peak INa) | IKr block | Anti-anginal, anti-arrhythmic | Clinically Approved |
| Amiodarone (Chronic) | Use-dependent INa block | Broad spectrum (K+, Ca2+, β-adrenergic) | Significant | Clinically Approved |
| Vernakalant | IKur and IK,ACh block, INa block | Ito, IKr block | Minimal | Clinically Approved (EU) |
Experimental Protocols
The validation of NS8593's atrial-selective effects relies on a series of well-defined experimental protocols.
Isolated Coronary-Perfused Cardiac Preparations
-
Objective: To assess the electrophysiological effects of NS8593 on intact atrial and ventricular tissue.
-
Methodology: Hearts are excised from mongrel dogs. The left anterior descending or circumflex artery (for ventricles) and the right or left coronary artery (for atria) are cannulated and perfused with Tyrode's solution. Transmembrane action potentials are recorded using microelectrodes. The preparations are stimulated at a constant cycle length, and parameters such as APD, ERP, and Vmax (maximum upstroke velocity of the action potential) are measured before and after the application of NS8593.[2][3]
Patch Clamp Electrophysiology
-
Objective: To directly measure the effect of NS8593 on specific ion channel currents in isolated cardiac myocytes.
-
Methodology: Single atrial and ventricular myocytes are isolated by enzymatic digestion. Whole-cell patch-clamp techniques are used to record ion currents, particularly the sodium current (INa). The effect of NS8593 on INa is measured at different holding potentials (e.g., -120 mV and -90 mV) to assess voltage-dependency. Steady-state inactivation curves are generated to determine if the drug alters the voltage-dependence of channel inactivation.[2][3]
In Vivo Models of Atrial Fibrillation
-
Objective: To evaluate the efficacy of NS8593 in preventing or terminating AF in a living animal.
-
Methodology: In anesthetized animals (e.g., dogs, horses, rats), AF is induced, often through a combination of vagal stimulation (using acetylcholine) and rapid atrial pacing.[2][10][11][12] NS8593 is administered intravenously, and its ability to prevent the induction of AF or to convert existing AF back to sinus rhythm is assessed. Surface ECG and intracardiac electrograms are recorded to monitor cardiac rhythm and measure parameters like the atrial effective refractory period.[7][10]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NS8593's atrial-selective anti-arrhythmic effect.
Caption: Workflow for experimental validation of NS8593.
References
- 1. NS 8593 hydrochloride | Calcium-Activated Potassium Channels | Tocris Bioscience [tocris.com]
- 2. The SK Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation via Atrial-selective Inhibition of Sodium Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small Conductance Calcium-Activated Potassium Channel Inhibitors NS8593 and UCL1684 Prevent the Development of Atrial Fibrillation Through Atrial-Selective Inhibition of Sodium Channel Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Atrium-Selective Sodium Channel Block as a Strategy for Suppression of Atrial Fibrillation: Differences in Sodium Channel Inactivation Between Atria and Ventricles and the Role of Ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial-selective sodium channel blockers: do they exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SK Channels as a New AAD Target | ECR Journal [ecrjournal.com]
- 8. Atrial-selective sodium channel block for the treatment of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Small Conductance Ca2+-Activated K+ Channels: The Long-Awaited Breakthrough for Antiarrhythmic Drug Therapy of Atrial Fibrillation? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacologic inhibition of small-conductance calcium-activated potassium (SK) channels by NS8593 reveals atrial antiarrhythmic potential in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal of NS8593 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of NS8593 hydrochloride, a selective small-conductance calcium-activated potassium (SK) channel modulator.
This compound should be handled with care, adhering to standard laboratory safety protocols. While specific hazard classifications may vary by supplier, it is crucial to treat this and all research chemicals with a high degree of caution.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
Disposal Procedures
The primary concern for the disposal of this compound is its potential for long-lasting harmful effects on aquatic life[1]. Therefore, it is critical to avoid release to the environment [1].
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused or waste this compound, in both solid form and in solution, should be classified as chemical waste.
-
Segregate this waste from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.
-
-
Containerization:
-
Place solid this compound waste and any grossly contaminated materials (e.g., weighing paper, pipette tips) into a designated, sealable, and clearly labeled hazardous waste container.
-
For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not mix with incompatible chemicals.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal. Disposal of contents and containers must be in accordance with local, regional, national, and international regulations[1].
-
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₇H₁₇N₃ · HCl[2] |
| Formula Weight | 299.8[2] |
| Purity | ≥98%[2] |
| Solubility in Ethanol | Approximately 20 mM[2] |
| Solubility in DMSO | Approximately 100 mM[2] |
| Storage Temperature | -20°C[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
